Product packaging for 2-(Benzo[D]isoxazol-3-YL)ethanol(Cat. No.:CAS No. 57148-90-0)

2-(Benzo[D]isoxazol-3-YL)ethanol

Katalognummer: B1279936
CAS-Nummer: 57148-90-0
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: CYKKOJQAYUCNGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-(Benzo[D]isoxazol-3-YL)ethanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1279936 2-(Benzo[D]isoxazol-3-YL)ethanol CAS No. 57148-90-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKKOJQAYUCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483880
Record name 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-90-0
Record name 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-benzoxazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS: 57148-90-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Benzo[d]isoxazol-3-yl)ethanol, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, synthesis, and known applications, with a focus on experimental procedures and data.

Core Chemical Information

This compound, also known as 2-(1,2-benzisoxazol-3-yl)ethanol, is a stable organic compound featuring a benzisoxazole core functionalized with an ethanol group at the 3-position. The benzisoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2]

PropertyValueReference
CAS Number 57148-90-0[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)CCO[1]
Physical Form Powder to crystal[3][4]
Solubility Soluble in Methanol[3][4]
Storage 2-8°C[3][4]

Synthesis and Mechanism

The synthesis of this compound has been reported as a key step in the development of novel anticancer prodrugs. The established synthetic pathway involves a multi-step process beginning with the conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid, followed by esterification and subsequent reduction.[1]

Experimental Protocol: Synthesis of 2-(1,2-Benzisoxazol-3-yl)ethanol

This protocol is based on the methodology described by Jain and Kwon (2003) for the synthesis of an intermediate for 1,2-benzisoxazole phosphorodiamidates.[1]

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid This precursor can be synthesized from 4-hydroxycoumarin via the Posner reaction, which involves treatment with hydroxylamine.[1]

Step 2: Esterification to Methyl 1,2-Benzisoxazol-3-ylacetate 1,2-Benzisoxazole-3-acetic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.[1]

Step 3: Reduction to 2-(1,2-Benzisoxazol-3-yl)ethanol The methyl ester is then reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as anhydrous tetrahydrofuran (THF).[1]

Detailed Protocol for Step 3: Reduction

  • Materials: Methyl 1,2-benzisoxazol-3-ylacetate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • A solution of methyl 1,2-benzisoxazol-3-ylacetate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature while monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

    • The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(1,2-benzisoxazol-3-yl)ethanol.

Synthesis Workflow

G cluster_0 Synthesis Pathway 4-Hydroxycoumarin 4-Hydroxycoumarin 1,2-Benzisoxazole-3-acetic acid 1,2-Benzisoxazole-3-acetic acid 4-Hydroxycoumarin->1,2-Benzisoxazole-3-acetic acid Posner Reaction (Hydroxylamine) Methyl 1,2-benzisoxazol-3-ylacetate Methyl 1,2-benzisoxazol-3-ylacetate 1,2-Benzisoxazole-3-acetic acid->Methyl 1,2-benzisoxazol-3-ylacetate Esterification (Methanol, H₂SO₄) This compound This compound Methyl 1,2-benzisoxazol-3-ylacetate->this compound Reduction (LiAlH₄, THF)

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzisoxazole ring, and two triplets for the ethanolic CH₂ groups. A singlet for the hydroxyl proton would also be expected, which would be exchangeable with D₂O.
¹³C NMR Resonances for the eight aromatic carbons of the benzisoxazole core, and two distinct signals for the aliphatic carbons of the ethanol side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 163.17 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic and benzene rings, and C-O stretching.

Biological and Pharmacological Context

Currently, there is a lack of published data on the specific biological activity of this compound itself. Its primary significance in the scientific literature is as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[1]

Role as a Synthetic Intermediate

As detailed by Jain and Kwon, 2-(1,2-benzisoxazol-3-yl)ethanol serves as a precursor for the synthesis of 1,2-benzisoxazole phosphorodiamidates. These final compounds were designed as anticancer prodrugs that require bioreductive activation. The core concept involves the enzymatic reduction of the benzisoxazole N-O bond, leading to a cascade that releases a cytotoxic phosphoramide mustard.[1]

Biological Activities of the Benzisoxazole Scaffold

The benzisoxazole ring system is a component of numerous drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system (CNS). This suggests that while this compound is a simple derivative, the core scaffold has a high propensity for biological interaction.

Therapeutic AreaExamples of Benzisoxazole-Containing DrugsMechanism of Action (of the final drug)Reference
Antipsychotic Risperidone, Paliperidone, IloperidoneDopamine D₂ and Serotonin 5-HT₂A receptor antagonists[1][2]
Anticonvulsant ZonisamideBlocks voltage-sensitive sodium and T-type calcium channels[1][2]
Anticancer (Experimental Prodrugs)Bioreductive release of alkylating agents[1]
Acetylcholinesterase Inhibition (Experimental Compounds)Inhibition of acetylcholinesterase for potential Alzheimer's treatment[5]
Proposed Mechanism of Action for Prodrugs Derived from this compound

The following diagram illustrates the proposed bioactivation pathway for the anticancer prodrugs synthesized from this compound.

G Prodrug Prodrug Imine_Intermediate Imine Intermediate Prodrug->Imine_Intermediate Enzymatic Reduction (N-O bond cleavage) Ketone_Metabolite Ketone Metabolite Imine_Intermediate->Ketone_Metabolite Spontaneous Hydrolysis Active_Drug Cytotoxic Phosphoramide Mustard Ketone_Metabolite->Active_Drug β-elimination

Caption: Bioactivation of a benzisoxazole-based prodrug.

Conclusion and Future Directions

This compound is a valuable and well-characterized synthetic intermediate. While direct biological activity data for this specific molecule is scarce, its role in the creation of sophisticated anticancer prodrugs highlights its importance in medicinal chemistry. The broader family of benzisoxazole derivatives continues to be a fertile ground for drug discovery, with successful applications in treating a range of CNS disorders.

Future research could explore the intrinsic biological activities of simpler, 3-substituted benzisoxazoles like this compound. Given the privileged nature of the benzisoxazole scaffold, even simple derivatives may possess un-discovered pharmacological properties. Further screening of this and related compounds against various biological targets could unveil new therapeutic leads.

References

"2-(Benzo[d]isoxazol-3-yl)ethanol" mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzo[d]isoxazol-3-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available information regarding the mechanism of action, pharmacological activity, or associated signaling pathways for the compound this compound (CAS No. 57148-90-0).

Extensive searches of scholarly articles, patent databases, and chemical repositories did not yield any data on the biological evaluation of this specific molecule. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time due to the absence of primary research on this compound.

While the benzo[d]isoxazole scaffold is present in various biologically active molecules with diverse mechanisms of action, such as kinase inhibition or antimicrobial activity, no such studies have been published for the 2-ethanol substituted derivative.

Researchers interested in this particular chemical entity would need to undertake initial exploratory studies to determine its potential biological effects. Such research would typically involve:

  • In vitro screening: Assessing the compound's activity against a panel of biological targets, such as enzymes, receptors, or cell lines, to identify any potential pharmacological interactions.

  • Phenotypic screening: Evaluating the effect of the compound on cellular or organismal phenotypes to uncover potential therapeutic applications.

  • Target deconvolution: In the event of identifying a biological effect, subsequent studies would be necessary to elucidate the specific molecular target(s) and the downstream signaling pathways involved.

Below is a conceptual workflow that could be employed for the initial investigation of this compound.

Caption: Conceptual workflow for the initial biological investigation of an uncharacterized compound.

This document will be updated if and when research on the mechanism of action of this compound becomes publicly available. We encourage researchers who may have data on this compound to publish their findings to contribute to the collective scientific knowledge.

2-(Benzo[d]isoxazol-3-yl)ethanol: A Scaffolding Nexus for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. While direct biological data on 2-(Benzo[d]isoxazol-3-yl)ethanol is limited in publicly available literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential therapeutic applications. This technical guide delves into the prospective biological activities of this compound by examining the established properties of the benzisoxazole class of compounds, focusing on anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for evaluating these potential activities are provided, alongside visualizations of key signaling pathways that may be modulated by this compound and its derivatives.

Potential Biological Activities of the Benzisoxazole Scaffold

The benzisoxazole ring system is a versatile pharmacophore, and its derivatives have been extensively investigated for a variety of therapeutic applications. The biological activity of these compounds is often dictated by the nature and position of substituents on the benzisoxazole core and any associated side chains.

Anticancer Potential

Benzisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and disruption of angiogenesis.

Anti-inflammatory Properties

Several benzisoxazole analogs have demonstrated significant anti-inflammatory effects in various preclinical models. Their mechanisms are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of inflammatory signaling cascades like the NF-κB pathway.

Antimicrobial Efficacy

The benzisoxazole scaffold is also a component of various compounds with potent antimicrobial activity against a spectrum of bacterial and fungal pathogens. These derivatives can disrupt essential microbial processes, leading to the inhibition of growth or cell death.

Quantitative Data on Representative Benzisoxazole Derivatives

To illustrate the potential potency of compounds based on the benzisoxazole scaffold, the following tables summarize quantitative data for representative derivatives in anticancer and antimicrobial assays. It is important to note that these are examples from the broader class of benzisoxazoles and do not represent data for this compound itself.

Table 1: Anticancer Activity of Selected Benzisoxazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazoleMDA-MB-231 (Breast)MTT50.36 ± 1.7[1]
Substituted benzisoxazole-amide derivative 72HepG-2 (Liver)MTT>100 (37.75% inhibition)[2]
Substituted benzisoxazole-amide derivative 73HepG-2 (Liver)MTT>100 (39.19% inhibition)[2]
Dibenzo[b,f]azepine tethered isoxazoline derivative 4gLM8G7 (Osteosarcoma)MTT~15[3]
Dibenzo[b,f]azepine tethered isoxazoline derivative 4gMCF-7 (Breast)MTT~24[3]

Table 2: Antimicrobial Activity of Selected Benzisoxazole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Benzisoxazole derivative 37S. aureusBroth Microdilution1[2]
Benzisoxazole derivative 38B. subtilisMicrodilution< Standard[2]
Benzisoxazole derivative 50M. tuberculosis H37RvMicrodilution3.12[2]
2-amino-benzo[d]isothiazol-3-oneS. pyogenesBroth Dilution0.07 - 6[4]
N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d)Gram-positive/negative bacteriaMicrodilution10.7–21.4 (µmol/mL x 10⁻²)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 25, 50 mg/kg) administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and medium only, a group with LPS only, and groups with LPS and the test compound.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound compared to the LPS-only group. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential mechanisms of action and experimental workflows relevant to the biological evaluation of this compound.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Plate Cancer Cells (96-well plate) compound_prep Prepare Compound Dilutions treat_cells Add Compound to Cells compound_prep->treat_cells incubate_48h Incubate (48-72 hours) treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

antiinflammatory_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Plate RAW 264.7 Cells (96-well plate) compound_prep Prepare Compound Dilutions treat_cells Pre-treat with Compound compound_prep->treat_cells stimulate_lps Stimulate with LPS (24 hours) treat_cells->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance calc_no_inhibition Calculate NO Inhibition read_absorbance->calc_no_inhibition

Caption: Workflow for in vitro anti-inflammatory activity via NO inhibition.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Benzisoxazole Benzisoxazole Derivative Benzisoxazole->IKK inhibits? Benzisoxazole->NFkB_nuc inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_cell Cancer Cell cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_caspase Caspase Cascade Benzisoxazole Benzisoxazole Derivative Bax Bax Benzisoxazole->Bax activates? Bcl2 Bcl-2 Benzisoxazole->Bcl2 inhibits? CytoC Cytochrome c Bax->CytoC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by benzisoxazoles.

Conclusion

While direct experimental evidence for the biological activities of this compound is not extensively documented, the wealth of data on the broader class of benzisoxazole derivatives strongly suggests its potential as a pharmacologically active compound. The provided experimental protocols offer a robust framework for the systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. The visualized signaling pathways and workflows serve as a guide for mechanistic studies and experimental design. Further investigation into this specific molecule and its derivatives is warranted to fully elucidate its therapeutic potential and contribute to the development of new and effective treatments for a range of diseases.

References

An In-depth Technical Guide on 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of 2-(Benzo[d]isoxazol-3-yl)ethanol, catering to researchers, scientists, and professionals in drug development. The document covers its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities and mechanism of action, drawing insights from structurally related compounds.

Chemical and Physical Properties

This compound, with the CAS number 57148-90-0, is a heterocyclic compound featuring a benzisoxazole core linked to an ethanol group. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 57148-90-0Commercial Suppliers
Molecular Formula C₉H₉NO₂Commercial Suppliers
Molecular Weight 163.17 g/mol Commercial Suppliers
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)CCOCommercial Suppliers
InChI Key CYKKOJQAYUCNGO-UHFFFAOYSA-NCommercial Suppliers

Synthesis of this compound: A Proposed Experimental Protocol

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established reactions of related benzisoxazole derivatives. The proposed method involves the nucleophilic substitution of a halogenated precursor, 3-(halomethyl)benzo[d]isoxazole, with a suitable oxygen nucleophile.

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps, starting from the commercially available 2'-hydroxyacetophenone.

Synthesis_Pathway cluster_0 Step 1: Formation of 3-Methylbenzo[d]isoxazole cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution 2_hydroxyacetophenone 2'-Hydroxyacetophenone 3_methylbenzisoxazole 3-Methylbenzo[d]isoxazole 2_hydroxyacetophenone->3_methylbenzisoxazole Cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->3_methylbenzisoxazole 3_bromomethyl 3-(Bromomethyl)benzo[d]isoxazole 3_methylbenzisoxazole->3_bromomethyl Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->3_bromomethyl target_molecule This compound 3_bromomethyl->target_molecule SN2 Reaction ethylene_glycol_anion Ethylene Glycol Monoanion ethylene_glycol_anion->target_molecule

Caption: Proposed synthetic pathway for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylbenzo[d]isoxazole

  • To a solution of 2'-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-methylbenzo[d]isoxazole.

Step 2: Synthesis of 3-(Bromomethyl)benzo[d]isoxazole

  • Dissolve 3-methylbenzo[d]isoxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(bromomethyl)benzo[d]isoxazole.

Step 3: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethylene glycol (1.5 equivalents) and stir for 30 minutes at room temperature to form the sodium salt of ethylene glycol.

  • Add a solution of 3-(bromomethyl)benzo[d]isoxazole (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of this compound is not available in the current literature. However, the benzisoxazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Furthermore, a study on a series of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues has identified them as potent antagonists of the Exchange protein directly activated by cAMP (EPAC). This provides a strong rationale for investigating the potential of this compound as an EPAC modulator.

3.1. The EPAC Signaling Pathway

EPAC proteins (EPAC1 and EPAC2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. They function as intracellular receptors for the second messenger cyclic AMP (cAMP), operating independently of the well-known Protein Kinase A (PKA) pathway. The activation of EPAC by cAMP leads to a conformational change that promotes the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated Rap proteins, in turn, modulate a variety of downstream effectors, influencing numerous cellular processes.

EPAC_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC EPAC (inactive) cAMP->EPAC Binds to EPAC_active EPAC (active) EPAC->EPAC_active Conformational Change Rap_GDP Rap-GDP (inactive) EPAC_active->Rap_GDP Activates (GEF activity) Rap_GTP Rap-GTP (active) Rap_GDP->Rap_GTP GDP -> GTP Downstream_Effectors Downstream Effectors (e.g., PLC-ε, Integrins, etc.) Rap_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (Cell adhesion, proliferation, inflammation, etc.) Downstream_Effectors->Cellular_Responses Modulates

Caption: The EPAC signaling pathway.

3.2. Potential Role of this compound as an EPAC Antagonist

Given that a structurally related compound acts as an EPAC antagonist, it is plausible that this compound could also bind to EPAC and inhibit its activity. An antagonist would likely bind to the cAMP binding domain of EPAC, preventing the conformational change required for its activation and subsequent activation of Rap proteins.

3.3. Therapeutic Implications

The EPAC signaling pathway is implicated in a wide range of physiological and pathological processes, including:

  • Inflammation: EPAC activation can modulate inflammatory responses.

  • Cardiovascular Function: EPAC plays a role in cardiac hypertrophy and vascular permeability.

  • Cancer: EPAC signaling has been linked to cancer cell proliferation and metastasis.

  • Metabolic Disorders: EPAC is involved in the regulation of insulin secretion.

Therefore, the development of EPAC antagonists, potentially including derivatives of this compound, holds significant therapeutic promise for a variety of diseases.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory activity of a related series of compounds against EPAC1. This data can serve as a benchmark for future studies on the target molecule.

Table 1: Inhibitory Activity (IC₅₀) of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide Analogues against EPAC1

Compound IDR Group on Phenyl RingIC₅₀ (µM)
Analogue 1 3-Cl4.2 ± 0.5
Analogue 2 4-F2.8 ± 0.3
Analogue 3 3,4-diF2.1 ± 0.2
Analogue 4 3,5-diF3.5 ± 0.4

Data extracted from a study on related EPAC antagonists and is presented for comparative purposes.

Conclusion and Future Directions

This compound is a molecule of interest due to the established biological significance of the benzisoxazole scaffold. Although direct experimental data is currently lacking, a plausible synthetic route has been proposed, providing a clear path for its chemical synthesis. The discovery of EPAC antagonism in a closely related analogue strongly suggests that this compound warrants investigation as a potential modulator of the EPAC signaling pathway.

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the physical and chemical properties of this compound.

  • Biological Screening: Evaluating the biological activity of the synthesized compound, with a primary focus on its potential as an EPAC antagonist.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the structural requirements for optimal activity.

  • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be performed to elucidate its precise mode of action and downstream effects.

This in-depth guide provides a solid foundation for initiating research into the synthesis and biological evaluation of this compound, a promising candidate for drug discovery and development.

Unveiling the Enigmatic Profile of 2-(Benzo[d]isoxazol-3-yl)ethanol: A Technical Whitepaper on a Scaffold of Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current, albeit limited, understanding of the specific molecule 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS No. 57148-90-0). Despite the significant therapeutic relevance of the broader benzisoxazole class of compounds, this particular derivative remains largely unexplored in publicly accessible scientific literature. This document, therefore, aims to provide a comprehensive overview of the parent benzo[d]isoxazole scaffold, including its discovery and historical significance. Furthermore, it will detail established synthetic routes for analogous 3-substituted benzisoxazoles, offering plausible pathways for the synthesis of this compound. By examining the biological activities of structurally related compounds, this paper will also postulate potential, yet unverified, areas of pharmacological interest for the title compound. All quantitative data for related compounds are presented in structured tables, and detailed experimental protocols for key synthetic methodologies are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Introduction to the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of clinically significant drugs.[3] Functionalized benzisoxazoles are known to exhibit a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Notable examples of drugs featuring this scaffold include the antipsychotic risperidone and the anticonvulsant zonisamide.[3]

The discovery of the parent benzisoxazole is not attributed to a single definitive event but rather emerged from the broader exploration of heterocyclic chemistry in the late 19th and early 20th centuries. Early synthetic methods were often laborious and low-yielding. However, the continued interest in the pharmacological potential of this scaffold has driven the development of more efficient and versatile synthetic strategies over the past few decades.[4]

Despite this rich history, specific information regarding the discovery and historical development of This compound is conspicuously absent from the scientific literature. Commercial suppliers list the compound, confirming its existence and providing basic physicochemical data, but offer no insight into its origins or potential applications.[3][5]

Physicochemical Properties

While detailed experimental data for this compound is scarce, its basic properties, as listed by commercial vendors, are summarized below.

PropertyValueSource
CAS Number 57148-90-0[3][5]
Molecular Formula C₉H₉NO₂[3][5]
Molecular Weight 163.17 g/mol [3][5]
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)CCO[5]

Hypothetical Synthesis of this compound

While no specific synthesis for this compound has been published, its preparation can be envisioned through the adaptation of established methodologies for the synthesis of 3-substituted benzisoxazoles. A plausible and commonly employed strategy involves the cyclization of an appropriately substituted o-hydroxyaryl ketoxime.

A logical synthetic pathway would commence with a suitable starting material, such as 2'-hydroxypropiophenone, and proceed through oximation followed by cyclization.

G start 2'-Hydroxypropiophenone oxime 2'-Hydroxypropiophenone Oxime start->oxime Hydroxylamine Hydrochloride target This compound oxime->target Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known methods for the synthesis of 3-alkyl-1,2-benzisoxazoles and has not been specifically optimized for this compound.

Step 1: Oximation of 2'-Hydroxypropiophenone

  • To a solution of 2'-hydroxypropiophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2'-hydroxypropiophenone oxime.

Step 2: Cyclization to this compound

  • Suspend the 2'-hydroxypropiophenone oxime (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities: An Inferential Analysis

Given the absence of biological data for this compound, we can infer potential areas of interest by examining structurally similar compounds. The biological activity of benzisoxazole derivatives is often dictated by the nature of the substituent at the 3-position.

Anticonvulsant Activity

Several 3-substituted benzisoxazoles have demonstrated significant anticonvulsant effects. The clinically used drug Zonisamide, which is 1,2-benzisoxazole-3-methanesulfonamide, is a prime example.[6] Studies on other 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have also shown marked anticonvulsant activity.[6] The presence of a small, polar side chain at the 3-position appears to be a key feature for this activity. The 2-hydroxyethyl group of our title compound shares some structural similarities with the substituents of these active molecules.

Antimicrobial Activity

Various 3-substituted benzisoxazole derivatives have been reported to possess antibacterial and antifungal properties.[1] For instance, certain 3-substituted-2,1-benzisoxazole analogs have shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The evaluation of this compound against a panel of microbial strains would be a logical first step in exploring its therapeutic potential.

Anti-inflammatory and Analgesic Activity

The benzisoxazole scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties. While the specific structural requirements for these activities can vary, the exploration of this compound in relevant in vitro and in vivo models is warranted.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

G compound This compound anticonvulsant Anticonvulsant Assays compound->anticonvulsant antimicrobial Antimicrobial Screening compound->antimicrobial anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory cytotoxicity Cytotoxicity Assays compound->cytotoxicity lead_optimization Lead Optimization anticonvulsant->lead_optimization antimicrobial->lead_optimization anti_inflammatory->lead_optimization

Caption: Proposed workflow for biological evaluation.

Quantitative Data for Structurally Related Compounds

To provide a framework for potential activity, the following table summarizes quantitative data for some biologically active benzisoxazole derivatives.

CompoundBiological ActivityAssayIC₅₀ / ED₅₀ / MICReference
ZonisamideAnticonvulsantMaximal Electroshock (mice)ED₅₀ = 15.4 mg/kg[6]
RisperidoneAntipsychoticD₂ Receptor BindingKᵢ = 3.13 nM[3]
IloperidoneAntipsychotic5-HT₂ Receptor BindingKᵢ = 5.6 nM[3]
Various 3-(sulfamoylmethyl)-1,2-benzisoxazolesAnticonvulsantMaximal Electroshock (mice)ED₅₀ range: 10-50 mg/kg[6]

Conclusion and Future Directions

This compound represents a scientifically uncharted territory within the well-established and pharmacologically significant class of benzisoxazoles. While its discovery and history remain obscure, plausible synthetic routes can be devised based on established chemical principles. The true potential of this molecule lies in its yet-to-be-determined biological activity. Inferences drawn from structurally similar compounds suggest that investigations into its anticonvulsant, antimicrobial, and anti-inflammatory properties could be fruitful avenues of research.

This whitepaper serves as a call to the scientific community to further investigate this enigmatic molecule. A systematic approach, beginning with a confirmed and optimized synthesis, followed by a broad biological screening, is necessary to unlock the potential of this compound and to determine its place within the rich tapestry of benzisoxazole medicinal chemistry. The detailed hypothetical protocols and inferred areas of activity provided herein offer a foundational framework for such an endeavor.

References

"2-(Benzo[d]isoxazol-3-yl)ethanol" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HAromatic H (peri to N)
~7.5 - 7.7m2HAromatic H
~7.3 - 7.4m1HAromatic H
~4.0t2H-CH₂-OH
~3.1t2HAr-CH₂-
Variablebr s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165C=N
~155C-O (isoxazole)
~130 - 135Aromatic CH
~120 - 130Aromatic CH
~110 - 120Aromatic C (quaternary)
~60-CH₂-OH
~30Ar-CH₂-

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1620MediumC=N stretch (isoxazole)
~1580, 1480Medium-StrongAromatic C=C stretch
~1450MediumC-O stretch (isoxazole)
~1050StrongC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
163[M]⁺ (Molecular Ion)
132[M - CH₂OH]⁺
118[M - C₂H₄OH]⁺
104Benzisoxazole fragment
91Benzene ring fragment
77Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating the mass spectrum, where the sample is bombarded with high-energy electrons.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow A Compound Synthesis (this compound) B Purification A->B C Structural Analysis B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Interpretation D->G E->G F->G H Structure Confirmation G->H

Caption: General workflow for compound characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, the acquisition of experimental data is essential. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar molecules.

Technical Guide: Physicochemical Properties of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Publicly available experimental data on the solubility and stability of 2-(Benzo[d]isoxazol-3-yl)ethanol is limited. This guide provides a framework based on standard methodologies in pharmaceutical sciences. The quantitative data presented herein is illustrative and should be replaced with experimentally determined values.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, ensuring optimal formulation, storage, and therapeutic efficacy. This document outlines the core physicochemical properties of this compound, focusing on its solubility in various media and its stability under different environmental conditions.

Compound Profile

Basic information for this compound is provided below.

IdentifierValue
IUPAC Name2-(1,2-benzoxazol-3-yl)ethanol[1]
CAS Number57148-90-0[1][2]
Molecular FormulaC9H9NO2[2][3]
Molecular Weight163.17 g/mol [2][3]
Canonical SMILESC1=CC=C2C(=C1)C(=NO2)CCO[1][3]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution. The following sections detail the solubility of this compound in various solvents.

Aqueous Solubility

The solubility in aqueous media at different pH values is a key parameter for predicting in vivo behavior.

pHTemperature (°C)Solubility (mg/mL)Method
2.0 (0.01 N HCl)25Data not availableHPLC-UV
4.5 (Acetate Buffer)25Data not availableHPLC-UV
6.8 (Phosphate Buffer)25Data not availableHPLC-UV
7.4 (Phosphate Buffer)25Data not availableHPLC-UV
2.0 (0.01 N HCl)37Data not availableHPLC-UV
4.5 (Acetate Buffer)37Data not availableHPLC-UV
6.8 (Phosphate Buffer)37Data not availableHPLC-UV
7.4 (Phosphate Buffer)37Data not availableHPLC-UV
Solubility in Organic and Pharmaceutical Solvents

Solubility in common organic and pharmaceutical solvents is essential for developing formulations.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25Data not available
Ethanol25Data not available
Isopropanol25Data not available
Acetonitrile25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available
Polyethylene Glycol 400 (PEG 400)25Data not available
Propylene Glycol25Data not available

Stability Profile

Stability studies are crucial for determining the shelf-life and storage conditions of a compound. Chemical suppliers suggest storing this compound at -20°C, which may indicate potential instability at higher temperatures[2].

Solid-State Stability

The stability of the solid form was assessed under accelerated conditions.

ConditionDuration (Weeks)Assay (%)Total Degradants (%)
40°C / 75% RH4Data not availableData not available
60°C4Data not availableData not available
Photostability (ICH Q1B)2Data not availableData not available
Solution-State Stability

The stability in solution was evaluated at various pH values.

pHTemperature (°C)Duration (Hours)Assay (%) Remaining
2.0 (0.01 N HCl)2524Data not available
7.4 (Phosphate Buffer)2524Data not available
10.0 (Carbonate Buffer)2524Data not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Aqueous Solubility (Shake-Flask Method)
  • Preparation: An excess amount of this compound is added to vials containing aqueous buffers of different pH values (2.0, 4.5, 6.8, and 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 25°C and 37°C for 24 hours to ensure equilibrium is reached.

  • Sampling and Analysis: After 24 hours, the suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The filtrate is then diluted appropriately and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Solid-State Stability (ICH Q1A(R2))
  • Sample Preparation: A sufficient amount of solid this compound is placed in controlled environment stability chambers.

  • Storage Conditions: Samples are stored under accelerated conditions: 40°C/75% relative humidity (RH) and 60°C. For photostability, samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), samples are withdrawn and analyzed by a validated stability-indicating HPLC method to determine the potency and the formation of any degradation products.

Solution-State Stability
  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) and then diluted into aqueous buffers of different pH values (e.g., 2.0, 7.4, and 10.0) to a final concentration within the linear range of the HPLC assay.

  • Incubation: The solutions are stored at 25°C.

  • Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, and 24 hours) and immediately analyzed by a validated HPLC method to determine the percentage of the compound remaining.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Aqueous Solubility Workflow A Add excess compound to buffer B Equilibrate at 25°C / 37°C for 24h A->B C Filter suspension B->C D Analyze filtrate by HPLC-UV C->D E Determine solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

G cluster_1 Solid-State Stability Workflow F Place solid compound in stability chambers G Store at 40°C/75% RH, 60°C, and under ICH light conditions F->G H Withdraw samples at t=0, 1, 2, 4 weeks G->H I Analyze by stability-indicating HPLC method H->I J Assess potency and degradation I->J

Caption: Workflow for Solid-State Stability Testing.

G cluster_2 Solution-State Stability Workflow K Dissolve compound in buffers (pH 2.0, 7.4, 10.0) L Store at 25°C K->L M Take aliquots at t=0, 2, 4, 8, 24h L->M N Analyze by HPLC M->N O Determine % remaining N->O

Caption: Workflow for Solution-State Stability Analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of 2-(Benzo[d]isoxazol-3-yl)acetic acid from 4-hydroxycoumarin, followed by its reduction to the target primary alcohol.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetic acid4-HydroxycoumarinHydroxylamine hydrochloride, Sodium hydroxide2-(Benzo[d]isoxazol-3-yl)acetic acidC₉H₇NO₃177.16~75-85
2Reduction to this compound2-(Benzo[d]isoxazol-3-yl)acetic acidLithium aluminum hydride (LiAlH₄), Diethyl etherThis compoundC₉H₉NO₂163.17~85-95

Experimental Protocols

Step 1: Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetic acid

This protocol is adapted from established procedures for the synthesis of 1,2-benzisoxazole-3-acetic acid, a known intermediate for the anticonvulsant drug Zonisamide.[1][2] The reaction involves the ring-opening and subsequent recyclization of 4-hydroxycoumarin upon treatment with hydroxylamine.

Materials:

  • 4-Hydroxycoumarin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in deionized water. To this solution, add 4-hydroxycoumarin (1.0 eq) and stir until fully dissolved.

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) in deionized water and add it dropwise to the 4-hydroxycoumarin solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of 2-(Benzo[d]isoxazol-3-yl)acetic acid will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Step 2: Reduction of 2-(Benzo[d]isoxazol-3-yl)acetic acid to this compound

This protocol describes the reduction of the carboxylic acid functional group to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[3][4]

Materials:

  • 2-(Benzo[d]isoxazol-3-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, dilute solution, e.g., 1 M)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium chloride (brine)

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous diethyl ether (or THF) to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (1.5-2.0 eq) while stirring. Cool the suspension in an ice bath.

  • Addition of Carboxylic Acid: Dissolve 2-(Benzo[d]isoxazol-3-yl)acetic acid (1.0 eq) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by cooling the flask in an ice bath and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then again water. This will produce a granular precipitate of aluminum salts.

  • Work-up: Filter the mixture and wash the solid aluminum salts thoroughly with diethyl ether (or THF). Combine the organic filtrates.

  • Extraction and Purification: Transfer the combined organic phase to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Formation cluster_step2 Step 2: Reduction A 4-Hydroxycoumarin B 2-(Benzo[d]isoxazol-3-yl)acetic acid A->B 1. NH₂OH·HCl, NaOH 2. H₂O, Reflux 3. HCl (aq) C This compound B->C 1. LiAlH₄, Anhydrous Ether 2. H₂O Quench

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays to characterize the biological activity of 2-(Benzo[d]isoxazol-3-yl)ethanol. While specific data for this molecule is limited in publicly available literature, this document outlines detailed protocols for assays commonly applied to structurally related isoxazole and benzisoxazole derivatives, enabling researchers to effectively screen and characterize this compound.

Antioxidant Activity Evaluation

Isoxazole derivatives have demonstrated notable antioxidant properties.[1][2][3] The following protocols are designed to assess the free-radical scavenging and enzymatic inhibition potential of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a positive control solution (e.g., Trolox, Ascorbic Acid) at a known concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent + methanol) and a control (solvent + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundIC50 (µg/mL)Reference
Isoxazole Derivative 2a0.45 ± 0.21[1][2][3]
Isoxazole Derivative 2c0.47 ± 0.33[1][2][3]
Trolox (Positive Control)3.10 ± 0.92[1][2][3]

Experimental Workflow:

DPPH_Assay_Workflow A Prepare Reagents (Compound, DPPH, Control) B Add to 96-well plate A->B C Incubate in dark (30 min, RT) B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition and IC50 D->E

DPPH Radical Scavenging Assay Workflow

Anticancer and Pro-Apoptotic Activity

Novel synthetic isoxazole derivatives have been shown to possess antiproliferative and pro-apoptotic effects in various cancer cell lines.[4]

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Culture:

    • Culture cancer cells (e.g., K562, U251-MG, T98G) in appropriate media and conditions.[4]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Data Presentation:

CompoundCell LineIC50Reference
Isoxazole Derivative 1K56271.57 ± 4.89 nM[4]
Isoxazole Derivative 2K56218.01 ± 0.69 nM[4]
Isoxazole Derivative 3K56244.25 ± 10.9 nM[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with this compound at concentrations around its IC50 value for a specified time (e.g., 72 hours).[4]

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Data Presentation:

Compound (Concentration)Cell Line% Apoptotic CellsReference
Isoxazole Derivative 4 (100 nM)K56280.10%[4]
Isoxazole Derivative 8 (10 µM)K56290.60%[4]
Isoxazole Derivative 11 (200 µM)K56288.50%[4]

Signaling Pathway Visualization:

Apoptosis_Signaling_Pathway Compound This compound HSP90 HSP90 Inhibition (Potential Target) Compound->HSP90 may inhibit Cellular_Stress Cellular Stress HSP90->Cellular_Stress leads to Apoptosis_Induction Induction of Apoptosis Cellular_Stress->Apoptosis_Induction Early_Apoptosis Early Apoptosis (PS Translocation) Apoptosis_Induction->Early_Apoptosis Late_Apoptosis Late Apoptosis (Membrane Permeability) Early_Apoptosis->Late_Apoptosis

Potential Pro-Apoptotic Mechanism of Action

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been investigated through the inhibition of cyclooxygenase (COX) enzymes.[5]

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) and TMPD (co-substrate).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, heme, and the test compound or vehicle.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 595 nm at different time points.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Isoxazole Derivative C3-Significant[5]
Isoxazole Derivative C5-Significant[5]
Isoxazole Derivative C6-Significant[5]

Experimental Workflow:

COX_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Compound) B Incubate (15 min, 25°C) A->B C Add Substrate (Arachidonic Acid, TMPD) B->C D Measure Absorbance (595 nm) C->D E Calculate Rate and IC50 D->E

COX Inhibition Assay Workflow

EPAC Antagonism

Certain benzisoxazole derivatives have been identified as antagonists of Exchange Protein directly Activated by cAMP (EPAC).[6]

EPAC1 Guanine Nucleotide Exchange Factor (GEF) Assay

Principle: This assay measures the ability of a compound to inhibit the EPAC1-mediated exchange of GDP for GTP on the small GTPase Rap1b. The exchange is monitored using a fluorescently labeled GTP analog.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare purified EPAC1 and Rap1b proteins.

    • Prepare a fluorescent GTP analog (e.g., mant-GTP).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a microplate, combine EPAC1, Rap1b, and the test compound in the presence of cAMP.

    • Initiate the exchange reaction by adding the fluorescent GTP analog.

    • Monitor the increase in fluorescence over time as the fluorescent GTP binds to Rap1b.

  • Data Analysis:

    • Calculate the initial rate of the exchange reaction.

    • Determine the percentage of inhibition relative to a control without the compound.

    • Calculate the IC50 value.

Data Presentation:

CompoundEPAC1 IC50 (µM)Reference
Compound 1-[6]
Compound 30 (benzo[d]isoxazol moiety)13.2[6]

This document provides a foundational set of protocols for the in vitro characterization of this compound. Researchers are encouraged to adapt these methods based on their specific experimental goals and available resources.

References

Application Notes and Protocols: In Vivo Experimental Design for 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antipsychotic, anti-inflammatory, analgesic, and anticonvulsant effects.[1] 2-(Benzo[d]isoxazol-3-yl)ethanol is a specific derivative within this class. While direct in vivo studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests potential therapeutic applications.

These application notes provide a comprehensive in vivo experimental design to investigate the potential antipsychotic, analgesic, and anti-inflammatory properties of this compound. The protocols outlined below are intended to serve as a foundational guide for researchers initiating preclinical evaluation of this compound.

Hypothetical Therapeutic Profile

Based on the known activities of the benzisoxazole class, we hypothesize that this compound may modulate neurotransmitter systems and inflammatory pathways. Specifically, it may exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism for atypical antipsychotics.[2][3][4] Additionally, it could potentially modulate key inflammatory mediators or pain signaling pathways.

In Vivo Experimental Workflow

The following diagram outlines a suggested workflow for the in vivo evaluation of this compound. This multi-tiered approach begins with preliminary toxicity and behavioral screening, followed by more specific efficacy testing in established disease models.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic & Advanced Efficacy Studies A Acute Toxicity Study (LD50 Determination) B Open Field Test (Locomotor Activity & Anxiety-like Behavior) A->B C Antipsychotic-like Activity: Prepulse Inhibition (PPI) Test B->C If no severe toxicity & CNS effects observed D Analgesic Activity: Hot Plate Test B->D E Anti-inflammatory Activity: Carrageenan-induced Paw Edema B->E F Dopamine D2 & Serotonin 5-HT2A Receptor Occupancy Studies C->F If positive PPI results G Neuropathic Pain Model: Spinal Nerve Ligation (SNL) D->G If positive analgesic effect H Chronic Inflammatory Model: Adjuvant-induced Arthritis E->H If positive anti-inflammatory effect

Caption: In Vivo Experimental Workflow for this compound.

Data Presentation

Quantitative data from the proposed in vivo experiments should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: Acute Toxicity Data (LD50 Determination)

Dose (mg/kg)Number of AnimalsMortality (%)Clinical Signs Observed
50100No observable adverse effects
100100Mild sedation
2001010Sedation, ataxia
4001050Severe sedation, respiratory distress
80010100N/A

Table 2: Open Field Test Results

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center Zone (s)
Vehicle-1500 ± 12030 ± 5
Compound X101450 ± 11045 ± 7
Compound X301200 ± 10060 ± 8**
Positive ControlVariesVariesVaries
*p < 0.05, **p < 0.01 compared to vehicle

Table 3: Prepulse Inhibition (PPI) Test Results

Treatment GroupDose (mg/kg)% PPI Disruption (by Apomorphine)Reversal of Disruption (%)
Vehicle-70 ± 50
Compound X1070 ± 530 ± 6
Compound X3070 ± 565 ± 8
Positive Control (e.g., Risperidone)170 ± 575 ± 7
p < 0.05, **p < 0.01 compared to vehicle + apomorphine

Table 4: Hot Plate Test Results

Treatment GroupDose (mg/kg)Latency to Paw Lick (s) at 60 min
Vehicle-8 ± 1.5
Compound X1012 ± 2.0
Compound X3018 ± 2.5
Positive Control (e.g., Morphine)525 ± 3.0
p < 0.05, **p < 0.01 compared to vehicle

Table 5: Carrageenan-induced Paw Edema Results

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle-0.8 ± 0.10
Compound X100.6 ± 0.0825
Compound X300.4 ± 0.05 50
Positive Control (e.g., Indomethacin)100.3 ± 0.0462.5
p < 0.05, **p < 0.01 compared to vehicle

Experimental Protocols

Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

  • Animals: Male and female Swiss albino mice (6-8 weeks old).

  • Methodology:

    • Divide animals into groups of 10 (5 male, 5 female).

    • Administer single intraperitoneal (i.p.) or oral (p.o.) doses of this compound at increasing concentrations (e.g., 50, 100, 200, 400, 800 mg/kg). A vehicle control group receives the vehicle alone.

    • Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity and mortality.

    • Record all clinical signs, including changes in skin, fur, eyes, motor activity, and behavior.

    • Calculate the LD50 using a suitable statistical method (e.g., probit analysis).

Open Field Test
  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Place each mouse in the center of a square open field arena (e.g., 50x50 cm) and allow it to explore for 10 minutes.

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

    • A decrease in total distance may indicate sedative effects, while an increase in time spent in the center zone can suggest anxiolytic-like activity.

Prepulse Inhibition (PPI) of the Startle Reflex
  • Objective: To evaluate sensorimotor gating, a measure disrupted in schizophrenia and a key predictor of antipsychotic-like activity.[2]

  • Animals: Male Wistar rats (250-300g).

  • Methodology:

    • Administer this compound or a positive control (e.g., risperidone) 30 minutes before the administration of a dopamine agonist like apomorphine (which disrupts PPI).

    • Place the rat in a startle chamber.

    • The test session consists of trials with a startling pulse alone (120 dB) and trials where a non-startling prepulse (e.g., 85 dB) precedes the pulse.

    • Measure the startle response (amplitude of whole-body flinch).

    • Calculate %PPI as: [1 - (startle response on prepulse + pulse trial / startle response on pulse-alone trial)] x 100.

    • Effective antipsychotic-like compounds will reverse the apomorphine-induced disruption of PPI.

Hot Plate Test
  • Objective: To assess central analgesic activity.

  • Animals: Male Swiss albino mice (20-25g).

  • Methodology:

    • Administer this compound (e.g., 10, 30 mg/kg, i.p.) or a positive control (e.g., morphine).

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the mouse to show signs of nociception (e.g., paw licking or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • An increase in latency time indicates an analgesic effect.

Carrageenan-induced Paw Edema
  • Objective: To evaluate acute anti-inflammatory activity.[5][6][7]

  • Animals: Male Wistar rats (150-200g).

  • Methodology:

    • Administer this compound (e.g., 10, 30 mg/kg, p.o.) or a positive control (e.g., indomethacin) one hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Potential Signaling Pathway Involvement

Given the potential antipsychotic activity of a benzisoxazole derivative, a key signaling pathway to consider is the dopamine and serotonin receptor signaling cascade in the central nervous system. Atypical antipsychotics often achieve their therapeutic effect by modulating the balance between these two systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R S_pre Serotonin (5-HT) HT2AR 5-HT2A Receptor S_pre->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Neuronal Response (e.g., reduced excitability) cAMP->Response IP3_DAG->Response CompoundX This compound (Hypothesized Antagonist) CompoundX->D2R CompoundX->HT2AR

Caption: Hypothesized Signaling Pathway Modulation by this compound.

Conclusion

The provided in vivo experimental design offers a structured approach to characterizing the potential therapeutic properties of this compound. By systematically evaluating its toxicity, behavioral effects, and efficacy in models of psychosis, pain, and inflammation, researchers can build a comprehensive preclinical data package. The successful execution of these protocols will be crucial in determining the future developmental trajectory of this compound.

References

Application Notes and Protocols for the Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization and quantification of 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS No. 57148-90-0). Due to the limited availability of specific analytical protocols for this compound in published literature, the following sections detail generalized yet robust methodologies based on the analysis of structurally related benzisoxazole derivatives.

Compound Profile

ParameterValueReference
IUPAC Name 2-(1,2-Benzisoxazol-3-yl)ethanol[1]
CAS Number 57148-90-0[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)CCO[2]

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of the molecular structure.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

Expected Spectral Data (Hypothetical):

Technique Expected Chemical Shifts (ppm) Description
¹H NMR 7.2-8.0Multiplets corresponding to the four aromatic protons on the benzene ring.
~4.0Triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH).
~3.1Triplet corresponding to the methylene group adjacent to the isoxazole ring (-CH₂-isoxazole).
~2.5Broad singlet for the hydroxyl proton (-OH).
¹³C NMR 110-165Signals for the carbon atoms of the benzisoxazole ring system.
~60Signal for the methylene carbon adjacent to the hydroxyl group.
~30Signal for the methylene carbon adjacent to the isoxazole ring.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass to confirm the elemental composition.

Expected Data:

Parameter Value
Theoretical Mass [M] 163.0633
Expected m/z for [M+H]⁺ 164.0712
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Functional Group
3200-3600O-H stretch (alcohol)
3000-3100C-H stretch (aromatic)
2850-2960C-H stretch (aliphatic)
1600-1650C=N stretch (isoxazole)
1450-1580C=C stretch (aromatic)
1000-1250C-O stretch (alcohol)

Chromatographic Analysis

Chromatographic techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantitative analysis of non-volatile and thermally labile compounds.

Example HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like phosphate buffer). A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-280 nm).

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in samples.

Hypothetical HPLC Data:

Parameter Value
Retention Time 3-7 minutes (dependent on exact conditions)
Wavelength of Max. Absorbance (λmax) ~230 nm and ~275 nm
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) < 0.05 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Example GC-MS Protocol (with derivatization):

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 min at 280 °C.

  • Injection: Splitless injection mode.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Identification: Based on the retention time and the mass spectrum (fragmentation pattern).

Hypothetical GC-MS Data (for TMS derivative):

Parameter Value
Retention Time 10-15 minutes
Molecular Ion (M⁺) of TMS derivative m/z 235
Key Fragment Ions m/z 220 (M-15), m/z 146, m/z 73

Experimental Workflows and Pathways

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis and Reporting Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV/DAD Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR HRMS High-Resolution MS Dissolution->HRMS GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Structure Structural Confirmation NMR->Structure HRMS->Structure Report Final Report Quantification->Report Structure->Report

Caption: General analytical workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of other benzisoxazole-containing drugs like paliperidone, a hypothetical metabolic pathway can be proposed.[3]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Metabolites Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Dehydrogenation Oxidation of Alcohol Parent->Dehydrogenation Scission Benzisoxazole Ring Scission Parent->Scission Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Carboxylic Acid Metabolite Dehydrogenation->Metabolite2 Metabolite3 Ring-Opened Metabolite Scission->Metabolite3 Glucuronidation Glucuronide Conjugation Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfate Conjugation Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite1->Sulfation Metabolite2->Glucuronidation

Caption: Hypothetical metabolic pathways for this compound.

Conclusion

References

Application Notes and Protocols for Antimicrobial Studies of 2-(Benzo[d]isoxazol-3-yl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 2-(benzo[d]isoxazol-3-yl)ethanol and the broader class of benzisoxazole derivatives. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document summarizes the known antimicrobial properties of structurally related benzisoxazole compounds to guide future research and experimental design.

Introduction to Benzisoxazoles in Antimicrobial Research

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Various derivatives of benzisoxazole have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents.[2] The presence of the benzisoxazole nucleus is a key feature in several compounds that exhibit significant inhibitory activity against a range of bacterial and fungal pathogens.[1] These compounds often show promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3]

Antimicrobial Activity of Benzisoxazole Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of Benzisoxazole Derivatives against Bacterial Strains

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
3-Substituted-2,1-benzisoxazolesCompound 29G. candidum44.8 µM[1]
Methylene bridged benzisoxazolyl imidazothiadiazolesCompound 28Bacillus subtilis ATCC 6633-[1]
Methylene bridged benzisoxazolyl imidazothiadiazolesCompound 25, 26Escherichia coli ATCC 35218-[1]
Benzisoxazole AnalogsCompound 50-52Mycobacterium tuberculosis H37Rv3.12[1]
Benzisoxazole AnalogsCompound 54Mycobacterium tuberculosis H37Rv3.25[1]
Benzisoxazole AnalogsCompound 53, 55Mycobacterium tuberculosis H37Rv6.25[1]
BenzoxazolesCompound IIStaphylococcus aureus50[3]
BenzoxazolesCompound IIIStaphylococcus aureus25[3]
BenzoxazolesCompound II, IIIGram-negative bacteria200[3]

Table 2: Zone of Inhibition of Benzisoxazole Derivatives against Bacterial and Fungal Strains

Compound ClassDerivativeMicrobial StrainZone of Inhibition (mm)Reference
Microwave-assisted synthesized benzisoxazolesCompound 1B. subtilis25[2]
Microwave-assisted synthesized benzisoxazolesCompound 2B. subtilis20[2]
Microwave-assisted synthesized benzisoxazolesCompound 4B. subtilis31[2]
Microwave-assisted synthesized benzisoxazolesCompound 1E. coli18[2]
Microwave-assisted synthesized benzisoxazolesCompound 2E. coli8[2]
Microwave-assisted synthesized benzisoxazolesCompound 4E. coli22[2]
Microwave-assisted synthesized benzisoxazolesCompound 1P. aeruginosa26[2]
Microwave-assisted synthesized benzisoxazolesCompound 1S. pyogenes-[2]
Microwave-assisted synthesized benzisoxazolesChloro substitutedA. flavus-[2]
Microwave-assisted synthesized benzisoxazolesChloro substitutedP. chryogenum-[2]
Microwave-assisted synthesized benzisoxazolesChloro substitutedF. oxysporum-[2]

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be adapted for the evaluation of this compound and its analogs.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.[4]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5]

Materials:

  • Test compound (e.g., this compound)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing the swab against the inside of the tube.

  • Inoculation of Agar Plate: Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Preparation of Test Disks: Aseptically apply a known concentration of the test compound solution to the sterile filter paper disks and allow the solvent to evaporate completely.

  • Application of Disks: Place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways affected by this compound in microbial cells. Further research, such as transcriptomic or proteomic studies, would be required to elucidate these pathways.

Below is a generalized workflow for the screening and characterization of novel antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation & Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Synthesize or Procure This compound and Analogs solubilize Solubilize Compounds (e.g., in DMSO) start->solubilize primary_screen Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) solubilize->primary_screen mic_determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) primary_screen->mic_determination mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination time_kill Time-Kill Kinetic Assays mbc_determination->time_kill target_id Target Identification (e.g., Proteomics, Genomics) time_kill->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis sar_studies Structure-Activity Relationship (SAR) Studies pathway_analysis->sar_studies lead_optimization Lead Compound Optimization sar_studies->lead_optimization end Preclinical Development lead_optimization->end

Caption: General workflow for antimicrobial drug discovery.

References

Application Notes and Protocols: 2-(Benzo[d]isoxazol-3-yl)-Based Compounds as EPAC Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange proteins directly activated by cAMP (EPAC) are crucial guanine nucleotide exchange factors (GEFs) that play a significant role in cellular signaling.[1] EPAC proteins, with their two main isoforms EPAC1 and EPAC2, are directly activated by cyclic adenosine monophosphate (cAMP) and are involved in a multitude of physiological processes, including cell adhesion, insulin secretion, cardiac function, and immune response.[1] Unlike the other major cAMP effector, Protein Kinase A (PKA), EPACs function independently of kinase activity, making them a unique and important target for therapeutic drug development.[1][2] The development of specific EPAC inhibitors is a promising avenue for therapeutic intervention in diseases like cancer and cardiovascular conditions.[1]

This document provides detailed application notes and protocols for a class of potent EPAC antagonists based on the 2-(benzo[d]isoxazol-3-yl) scaffold. These notes are intended to guide researchers in utilizing these compounds for studying EPAC signaling and for potential drug discovery efforts.

EPAC Signaling Pathway

EPAC proteins act as a bridge between cAMP signaling and the activation of the small GTPases, Rap1 and Rap2.[3] Upon binding of cAMP, EPAC undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap1, thereby activating it.[1] Activated Rap1-GTP then modulates a variety of downstream effectors, leading to cellular responses such as enhanced cell adhesion, regulation of cell-cell junctions, and modulation of exocytosis.[1][2][4]

EPAC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP ATP EPAC_inactive EPAC (Inactive) cAMP->EPAC_inactive Binds EPAC_active EPAC (Active) EPAC_inactive->EPAC_active Activation Rap1_GDP Rap1-GDP (Inactive) EPAC_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors Rap1_GTP->Downstream Response Cellular Response Downstream->Response Antagonist 2-(Benzo[d]isoxazol-3-yl) -based Antagonist Antagonist->EPAC_inactive Inhibits Activation

Caption: EPAC Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro EPAC Inhibitory Activity

Several analogues based on the 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide and 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide scaffolds have been synthesized and evaluated for their ability to inhibit EPAC1 and EPAC2 guanine nucleotide exchange factor (GEF) activity.[5][6] The tables below summarize the apparent IC50 values for selected compounds.

Table 1: Apparent IC50 Values for Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues against EPAC1. [5]

CompoundR1R2IC50 (µM) for EPAC1
1 (ESI-09) 5-tert-butyl3-chloro10.8
8 5-(4-fluorophenyl)2-fluoro6.7
14 5-(4-fluorophenyl)3,4-dichloro4.8
22 5-(4-methoxyphenyl)3-chloro5.3
26 5-(thiophen-2-yl)3-chloro6.1

Table 2: Apparent IC50 Values for 2-(Benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl Cyanide Analogues against EPAC1 and EPAC2. [5]

CompoundRIC50 (µM) for EPAC1IC50 (µM) for EPAC2
30 H13.2> 25
33 3-chloro8.214.3

Experimental Protocols

Protocol 1: In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This protocol is adapted from methodologies used to characterize EPAC inhibitors and measures the exchange of a fluorescently labeled GDP analogue (Mant-GDP) for GTP on Rap1B.[7]

Materials:

  • Purified full-length EPAC1 or EPAC2 protein

  • Purified Rap1B (amino acids 1-167)

  • Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • cAMP (cyclic adenosine monophosphate)

  • Test compounds (2-(benzo[d]isoxazol-3-yl)-based antagonists)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

  • Prepare Rap1B-Mant-GDP complex: Incubate purified Rap1B with a 5-fold molar excess of Mant-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading.

  • Prepare reaction mix: In each well of the 384-well plate, add the following components in order:

    • Assay Buffer

    • Test compound at various concentrations (or DMSO as a vehicle control).

    • cAMP (final concentration typically 20-25 µM to activate EPAC).[5][7]

    • EPAC1 or EPAC2 protein.

  • Initiate the reaction: Add the Rap1B-Mant-GDP complex to each well.

  • Start the exchange reaction: Add GTP (final concentration typically 100 µM) to all wells simultaneously to initiate the exchange of Mant-GDP for GTP.

  • Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity at 440 nm (with excitation at 360 nm) over time using a fluorescence plate reader. The displacement of Mant-GDP by GTP results in a decrease in fluorescence.

  • Data analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Normalize the reaction rates to the control (DMSO).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

GEF_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Rap1 Prepare Rap1B-Mant-GDP Complex Add_Rap1 Add Rap1B-Mant-GDP to Reaction Mix Prep_Rap1->Add_Rap1 Prep_Mix Prepare Reaction Mix (Buffer, Compound, cAMP, EPAC) Prep_Mix->Add_Rap1 Add_GTP Initiate Exchange with GTP Add_Rap1->Add_GTP Measure Monitor Fluorescence Decrease (Ex: 360nm, Em: 440nm) Add_GTP->Measure Calculate_Rates Calculate Initial Reaction Rates Measure->Calculate_Rates Normalize Normalize to Control Calculate_Rates->Normalize Plot Plot Dose-Response Curve Normalize->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the In Vitro EPAC GEF Activity Assay.

Protocol 2: High-Throughput Screening (HTS) Assay for EPAC Antagonists

This protocol describes a fluorescence-based competition assay suitable for high-throughput screening of chemical libraries to identify EPAC antagonists.[8] It utilizes the fluorescent cAMP analog, 8-NBD-cAMP, which exhibits a significant increase in fluorescence upon binding to EPAC.

Materials:

  • Purified full-length EPAC2 protein

  • 8-NBD-cAMP (8-(2-[7-Nitro-4-benzofurazanyl] aminoethyl-thio) adenosine-3′, 5′-cyclic monophosphate)

  • Compound library

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2

  • 384-well or 1536-well black microplates

  • Fluorescence plate reader (Excitation: ~470 nm, Emission: ~540 nm)

Procedure:

  • Dispense compounds: Dispense compounds from the chemical library into the microplate wells. Include appropriate controls (e.g., DMSO for no inhibition, a known inhibitor for positive control).

  • Add EPAC and 8-NBD-cAMP: Add a pre-mixed solution of EPAC2 protein and 8-NBD-cAMP to all wells. The concentrations should be optimized to give a robust fluorescence signal.

  • Incubate: Incubate the plates at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure fluorescence: Measure the fluorescence intensity in each well using a plate reader.

  • Data analysis:

    • Compounds that compete with 8-NBD-cAMP for binding to EPAC2 will cause a decrease in the fluorescence signal.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" as compounds that produce a statistically significant reduction in fluorescence.

HTS_Assay_Workflow cluster_screening Screening Process cluster_analysis Hit Identification Dispense Dispense Compound Library into Microplate Add_Reagents Add EPAC2 and 8-NBD-cAMP Solution Dispense->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Calculate Percent Inhibition Measure->Analyze Identify Identify Hits (Significant Fluorescence Decrease) Analyze->Identify

Caption: High-Throughput Screening Workflow for EPAC Antagonists.

Conclusion

The 2-(benzo[d]isoxazol-3-yl)-based scaffolds represent a promising class of EPAC antagonists with low micromolar inhibitory activities.[6] The data and protocols presented here provide a valuable resource for researchers investigating the role of EPAC in various physiological and pathological processes. These compounds can serve as pharmacological tools to dissect EPAC-specific signaling pathways and as starting points for the development of novel therapeutics targeting EPAC-mediated diseases. Further optimization of these scaffolds may lead to the discovery of even more potent and selective EPAC inhibitors.[5]

References

Application Notes and Protocols for Benzisoxazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzisoxazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including promising anticancer properties. These compounds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various human cancer cell lines. This document provides an overview of the application of benzisoxazole derivatives in cancer research, with a focus on their mechanism of action and protocols for their evaluation. While direct studies on "2-(Benzo[d]isoxazol-3-yl)ethanol" are limited, the broader class of benzisoxazole derivatives has been extensively studied, providing valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxic Activity of Benzisoxazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various benzisoxazole derivatives against several human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Benzisoxazole Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)DU-145 (Prostate)HCT-116 (Colon)PC-3 (Prostate)HeLa (Cervical)Reference
10d 3.61 ± 0.254.21 ± 0.314.62 ± 0.28----
6g 0.81.2-1.5---
7d 2.54.2----3.1
8h 2.53.1--1.254.5-
6j 0.5------
12d 1.5 - 4.51.5 - 4.51.5 - 4.5-1.5 - 4.5--
5-FU (Control) >20>20>20----
Cisplatin (Control) 2.5------

Note: "-" indicates that the data was not provided in the cited source.

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for potent benzisoxazole derivatives is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. This is often characterized by the following key events:

  • Cell Cycle Arrest: Compounds frequently induce cell cycle arrest at the G2/M phase.

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed, leading to an increased Bax/Bcl-2 ratio.

  • Caspase Activation: The altered Bax/Bcl-2 ratio leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

G cluster_cell Cancer Cell Compound Benzisoxazole Derivative Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Compound->Bax Activation Mitochondrion Mitochondrion Casp9 Pro-Caspase-9 Mitochondrion->Casp9 Bcl2->Bax Bax->Mitochondrion aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Benzisoxazole Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of benzisoxazole derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzisoxazole derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the benzisoxazole derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU or Cisplatin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Benzisoxazole derivative

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the benzisoxazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Benzisoxazole derivative

  • Propidium Iodide (PI)

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Treat cells with the benzisoxazole derivative for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Cancer Cell Culture treatment Treatment with Benzisoxazole Derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western Western Blot Analysis (Bax, Bcl-2, Caspases, PARP) mechanism->western conclusion Conclusion on Anticancer Activity and Mechanism apoptosis->conclusion cell_cycle->conclusion western->conclusion

Caption: General Experimental Workflow for Evaluating Benzisoxazole Derivatives.

Application Notes and Protocols for Neuroprotective Research Using 2-(Benzo[d]isoxazol-3-yl)ethanol and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-(Benzo[d]isoxazol-3-yl)ethanol and related isoxazole derivatives in neuroprotective research. While specific data for this compound is limited in current literature, this document extrapolates from research on structurally similar isoxazole, benzisoxazole, and benzoxazole compounds to propose potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. The primary neuroprotective mechanisms associated with this class of compounds involve anti-inflammatory and antioxidant effects.[1][2][3] This document serves as a foundational guide for researchers investigating the therapeutic potential of this compound in neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The isoxazole scaffold has emerged as a promising pharmacophore in the development of novel neuroprotective agents due to its diverse biological activities.[1][2] Derivatives of isoxazole have demonstrated significant potential in combating neuroinflammation and oxidative stress, key pathological features of neurodegeneration.[1][2][3] this compound, as a member of this class, warrants investigation for its potential neuroprotective efficacy.

Potential Mechanisms of Action

Based on studies of related isoxazole and benzisoxazole derivatives, the neuroprotective effects of this compound are likely mediated through two primary mechanisms:

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal damage. Isoxazole and benzisoxazole derivatives have been shown to exert anti-inflammatory effects.[1][4] One potential target is the myeloid differentiation protein 2 (MD2), an adaptor protein for Toll-like receptor 4 (TLR4), which plays a crucial role in the inflammatory response.[5] By inhibiting MD2, these compounds can suppress the downstream inflammatory cascade, including the production of pro-inflammatory cytokines like IL-6.[5]

  • Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. Isoxazole derivatives have been reported to possess potent antioxidant properties, including the ability to scavenge free radicals.[6][7] This antioxidant activity helps to protect neurons from oxidative damage.

Key Signaling Pathways

The neuroprotective effects of isoxazole derivatives are likely to involve the modulation of key signaling pathways implicated in inflammation and cell survival.

Anti-Inflammatory Signaling Pathway

G cluster_1 Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6) NF_kB->Inflammatory_Genes Promotes Isoxazole This compound (Proposed) Isoxazole->TLR4_MD2 Inhibits (Hypothesized)

Antioxidant and Cell Survival Workflow

G cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Outcome OxidativeStress Oxidative Stress (e.g., from ROS) NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Induces Neuroprotection Neuroprotection & Cell Survival Isoxazole This compound (Proposed) Isoxazole->OxidativeStress Scavenges ROS (Hypothesized) Isoxazole->Neuroprotection Promotes

Quantitative Data

While no specific quantitative data for this compound was found in the reviewed literature, the following table summarizes the reported activities of related benzoxazolone and isoxazole derivatives. This data can serve as a benchmark for future studies.

Compound ClassAssayTarget/ModelActivityReference
Benzoxazolone derivativesAnti-inflammatoryIL-6 inhibitionIC50 = 5.09 ± 0.88 µM[5]
Fluorophenyl-isoxazole-carboxamidesAntioxidantDPPH radical scavengingIC50 = 0.45 ± 0.21 µg/ml[6]
Isoxazole substituted chromansNeuroprotectionOxidative stress-induced death in HT22 cellsEC50 ~ 0.3 µM[8]
Diosgenin-isoxazole derivativesAntiproliferativeMDA-MB-468 and MCF-7 cancer cell linesIC50 = 6.25 µg/mL and 6.81 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound, adapted from established protocols for similar compounds.[10][11][12]

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of the test compound to protect neuronal cells from glutamate-induced cell death.

Cell Line: HT22 mouse hippocampal neuronal cells.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamate

  • This compound (test compound)

  • Resazurin sodium salt

  • 96-well plates

Procedure:

  • Seed HT22 cells in 96-well plates at a density of 2x10^4 cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.

  • Incubate the plates for 24 hours.

  • Assess cell viability by adding resazurin to each well (final concentration 1%) and incubating for 3 hours.

  • Measure fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

In Vivo Model of Ethanol-Induced Neurodegeneration

This protocol evaluates the neuroprotective effects of the test compound in an animal model of alcohol-induced neurodegeneration.[13]

Animal Model: Male C57BL/6 mice.

Materials:

  • C57BL/6 mice

  • Ethanol (20% v/v in saline)

  • This compound (test compound)

  • Saline (vehicle control)

  • Apparatus for behavioral testing (e.g., Morris water maze)

  • Reagents for immunohistochemistry (e.g., anti-NeuN antibody, anti-Iba1 antibody)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle intraperitoneally (i.p.) for a predetermined period (e.g., 7 days).

  • On the final days of treatment, induce neurodegeneration by administering ethanol (e.g., 3 g/kg, i.p.) daily for 4 days.

  • After the final ethanol administration, conduct behavioral tests to assess cognitive function.

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Perform immunohistochemical analysis on brain sections to quantify neuronal loss (NeuN staining) and microglial activation (Iba1 staining) in relevant brain regions such as the hippocampus and cortex.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of the test compound on the expression and activation of key signaling proteins.

Materials:

  • Protein lysates from treated cells or animal tissue

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tissues treated with the test compound and/or neurotoxic insult.

  • Determine protein concentration using a standard protein assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., Actin).

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is not yet available, the extensive research on related isoxazole and benzisoxazole derivatives provides a strong rationale for its investigation. The proposed mechanisms of anti-inflammatory and antioxidant activity, along with the detailed experimental protocols provided, offer a solid framework for researchers to explore the therapeutic potential of this compound in the context of neurodegenerative diseases. Future studies should focus on validating these hypothesized mechanisms and quantifying the efficacy of this compound in both in vitro and in vivo models.

References

"2-(Benzo[d]isoxazol-3-yl)ethanol" purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of 2-(Benzo[d]isoxazol-3-yl)ethanol Utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to yield high-purity samples of the target compound, suitable for downstream applications in research and drug development. The methodology leverages a C18 stationary phase with a gradient elution of water and acetonitrile, ensuring effective separation from potential impurities. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to guide researchers in replicating the purification process.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to biologically active molecules. The synthesis of this compound can often result in a mixture containing starting materials, by-products, and other impurities. Therefore, a reliable purification method is crucial to obtain a highly pure sample for accurate biological evaluation and further chemical modifications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of organic compounds.[1][2] This application note outlines a specific RP-HPLC method tailored for the efficient purification of the polar molecule this compound.[3][4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an appropriate HPLC purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57148-90-0[7][8]
Molecular Formula C9H9NO2[7][8]
Molecular Weight 163.176 g/mol [7]
SMILES OCCC1=NOC2=CC=CC=C12[7]
Appearance (Assumed) White to off-white solidN/A
Purity (Commercial) Typically around 90-95% before purification[7]

HPLC Purification Protocol

This section provides a detailed protocol for the purification of this compound using a preparative RP-HPLC system.

Materials and Instrumentation
  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Solvents:

    • Mobile Phase A: HPLC grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.

  • Sample Solvent: 50:50 (v/v) mixture of acetonitrile and water.

  • Sample: Crude this compound.

Sample Preparation
  • Dissolve the crude this compound in the sample solvent to a concentration of 10 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

HPLC Method Parameters

The HPLC parameters for the purification are detailed in Table 2.

Table 2: HPLC Method Parameters for Purification

ParameterCondition
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL
Gradient Program See Table 3
Gradient Elution Program

A gradient elution is employed to ensure optimal separation of the target compound from impurities.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030
Post-Purification Processing
  • Collect the fraction corresponding to the main peak of this compound.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid compound.

  • Analyze the purity of the final product using analytical HPLC.

Expected Results and Data Presentation

The described HPLC method is expected to yield this compound with a purity of >98%. The retention time and purity data are summarized in Table 4.

Table 4: Expected Retention Time and Purity of this compound

CompoundExpected Retention Time (min)Purity before Purification (%)Purity after Purification (%)
This compound~ 8.5~ 90> 98

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample (10 mg/mL in ACN/Water) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Preparative HPLC dissolve->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection (254 nm) separate->detect collect Collect Peak Fraction detect->collect evaporate Rotary Evaporation of Acetonitrile collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis by Analytical HPLC lyophilize->analyze end End (High-Purity Compound) analyze->end start Start start->dissolve

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a purification protocol, the purified this compound may be used in studies involving various signaling pathways. The following is an illustrative example of a hypothetical signaling pathway where such a compound might be investigated as an inhibitor.

Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound (Hypothetical Inhibitor) compound->kinase1

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for the separation of the target compound from common synthetic impurities, yielding a final product of high purity. This protocol is a valuable tool for researchers and scientists in the field of drug development and medicinal chemistry, enabling the production of high-quality material for subsequent biological and chemical investigations.

References

Application Notes and Protocols for 2-(Benzo[d]isoxazol-3-yl)ethanol Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

While specific experimental applications for the compound 2-(Benzo[d]isoxazol-3-yl)ethanol are not extensively documented in publicly available literature, the broader class of benzo[d]isoxazole derivatives represents a significant area of interest in medicinal chemistry and drug discovery. The benzisoxazole scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] This makes derivatives of this parent molecule versatile candidates for developing novel therapeutic agents across various disease areas.

This document provides an overview of the known applications and experimental protocols for closely related benzo[d]isoxazole-containing compounds, offering a foundational understanding for researchers interested in exploring the potential of this compound or its analogs.

Potential Therapeutic Areas for Benzo[d]isoxazole Derivatives

Research into various substituted benzisoxazole compounds has revealed a wide spectrum of biological activities. These include, but are not limited to:

  • Antimicrobial and Antifungal Activity: Certain benzisoxazole derivatives have demonstrated the ability to inhibit the growth of bacteria and fungi.[1]

  • Anticancer Properties: The scaffold is a component of compounds investigated for their potential to inhibit cancer cell proliferation.[1]

  • Anti-inflammatory Effects: Derivatives have been explored for their role in modulating inflammatory pathways.[1]

  • Anticonvulsant Activity: The well-known antiepileptic drug, Zonisamide, features a benzo[d]isoxazole core structure, highlighting the scaffold's relevance in treating neurological disorders.[2]

  • Antipsychotic Applications: Some benzisoxazole derivatives are used in the treatment of psychiatric conditions.[1]

Featured Application: EPAC1 Antagonism

One notable application of a compound containing a benzo[d]isoxazol moiety is in the inhibition of Exchange Protein directly Activated by cAMP (EPAC). EPAC proteins are crucial signaling molecules involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer.

A study identified a derivative, referred to as compound 30 , which incorporates the benzo[d]isoxazol ring, as an antagonist of EPAC1. While not identical to this compound, this research provides valuable insight into how the benzisoxazole scaffold can be utilized to target specific signaling proteins.

Quantitative Data: EPAC1 Inhibition

The inhibitory activity of compound 30 against EPAC1 was quantified and compared to a parent compound.

Compound IDModificationIC50 (µM) for EPAC1 Inhibition
1 Isoxazole ringNot specified, used as a reference
30 Replacement of isoxazole with benzo[d]isoxazol13.2
Table 1: Inhibitory concentration (IC50) of a benzo[d]isoxazol-containing compound against EPAC1-mediated Rap1b-GDP exchange. The data indicates a slight loss of potency compared to the parent isoxazole compound. Data is presented as the mean of at least three independent experiments.[3]

Experimental Protocols

General Synthesis of Isoxazole Derivatives

A general method for synthesizing isoxazole derivatives, which can be adapted for benzo[d]isoxazole structures, involves the reaction of chalcones with hydroxylamine hydrochloride.

Protocol: Synthesis of Isoxazole Derivatives from Chalcones [4]

  • Reaction Setup: In a round-bottom flask, combine the chalcone (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate in 25 ml of ethanol.

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Concentration: After reflux, concentrate the mixture by distilling off the ethanol under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into ice water to precipitate the isoxazole product.

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Assay for EPAC1 Activity

The following protocol outlines a common method for assessing the inhibitory activity of compounds against EPAC1.

Protocol: EPAC1-Mediated Rap1b-GDP Exchange Assay [3]

  • Reagents:

    • Recombinant EPAC1 protein

    • Rap1b protein loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)

    • cAMP (activator)

    • Test compound (e.g., the benzo[d]isoxazol derivative)

  • Reaction Mixture: Prepare a reaction buffer containing the EPAC1 protein and the test compound at various concentrations.

  • Initiation of Reaction: Add Rap1b-BODIPY-FL-GDP and cAMP to the reaction mixture to initiate the nucleotide exchange.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for non-fluorescent GDP. The rate of fluorescence decrease is proportional to the GEF activity of EPAC1.

  • Data Analysis:

    • Plot the initial reaction rates against the concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the EPAC1 activity by 50%.

Visualizing Experimental Logic and Pathways

Logical Flow for Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of a novel compound to its biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Chalcones) reaction Chemical Reaction (e.g., Cyclization) start->reaction product Purified Benzo[d]isoxazole Derivative reaction->product assay In Vitro Assay (e.g., EPAC1 Activity) product->assay Test Compound data Data Collection (e.g., IC50 values) assay->data analysis Structure-Activity Relationship (SAR) Analysis data->analysis analysis->start Optimization Feedback

Caption: Workflow for synthesis and biological screening.

Simplified EPAC1 Signaling Pathway

This diagram shows a simplified representation of the EPAC1 signaling cascade and the point of inhibition.

cAMP cAMP EPAC1 EPAC1 cAMP->EPAC1 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC1->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Downstream Downstream Effectors Rap1_GTP->Downstream Initiates Signaling Inhibitor Benzo[d]isoxazole Derivative Inhibitor->EPAC1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for 2-(Benzo[d]isoxazol-3-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed synthetic route involves a two-step process:

  • Esterification: Conversion of 1,2-benzisoxazole-3-acetic acid to its corresponding methyl or ethyl ester.

  • Reduction: Reduction of the resulting ester to this compound using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Q2: Why is Lithium Aluminium Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for the ester reduction step?

A2: LiAlH₄ is a much stronger reducing agent than NaBH₄. While NaBH₄ is effective for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters to alcohols under standard conditions. LiAlH₄, on the other hand, readily reduces esters, carboxylic acids, and amides.

Q3: What are the typical solvents used for the LiAlH₄ reduction?

A3: The LiAlH₄ reduction must be carried out in anhydrous aprotic solvents. The most common choices are diethyl ether (Et₂O) or tetrahydrofuran (THF). It is crucial to use dry solvents as LiAlH₄ reacts violently with water.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting ester should gradually be replaced by a new, more polar spot corresponding to the product alcohol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

CauseRecommended Solution
Inactive LiAlH₄: The reagent is highly sensitive to moisture and can decompose upon storage.Use a fresh bottle of LiAlH₄ or test the activity of the existing batch on a small scale with a known reactive ester.
Wet Solvents or Glassware: Traces of water will quench the LiAlH₄.Ensure all glassware is oven-dried before use and solvents are properly dried (e.g., over sodium/benzophenone for THF).
Insufficient Amount of LiAlH₄: The reduction of an ester to an alcohol requires two equivalents of hydride.Use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester) to ensure complete conversion.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition of LiAlH₄ is often done at 0 °C to control the exothermic reaction, the reaction mixture can then be allowed to warm to room temperature or gently refluxed to ensure completion.
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction: The spot corresponding to the starting material is still visible.Increase the reaction time or temperature. Consider adding a small additional portion of LiAlH₄.
Formation of Aldehyde Intermediate: A less polar spot than the product alcohol may indicate the presence of the intermediate aldehyde.This usually suggests insufficient reducing agent or reaction time. Ensure an adequate excess of LiAlH₄ is used and allow the reaction to proceed until the aldehyde spot disappears on TLC.
Side Reactions: The benzisoxazole ring can sometimes be susceptible to cleavage under harsh reducing conditions, though this is less common with LiAlH₄ at moderate temperatures.Maintain a controlled temperature during the reaction. Avoid prolonged heating at high temperatures.
Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Emulsions During Work-up: The quenching of excess LiAlH₄ can lead to the formation of gelatinous aluminum salts that complicate extraction.A careful, dropwise addition of water followed by a sodium hydroxide solution (Fieser work-up) can help to precipitate granular aluminum salts that are easier to filter off.
Co-elution of Impurities During Column Chromatography: The product may be difficult to separate from starting material or side products.Optimize the mobile phase for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

Experimental Protocols

Synthesis of Methyl 2-(1,2-benzisoxazol-3-yl)acetate
  • To a solution of 1,2-benzisoxazole-3-acetic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Reduction of Methyl 2-(1,2-benzisoxazol-3-yl)acetate to this compound
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 2-(1,2-benzisoxazol-3-yl)acetate (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Typical Reaction Parameters for the Reduction of Methyl 2-(1,2-benzisoxazol-3-yl)acetate

ParameterValue
Stoichiometry (Ester:LiAlH₄) 1 : 1.5 - 2.0
Solvent Anhydrous THF or Diethyl Ether
Initial Temperature 0 °C
Reaction Temperature Room Temperature
Reaction Time 1 - 3 hours
Typical Yield 80 - 95% (after purification)

Visualizations

Reaction_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction start 1,2-Benzisoxazole-3-acetic Acid ester Methyl 2-(1,2-benzisoxazol-3-yl)acetate start->ester MeOH, H₂SO₄ (cat.) Reflux product This compound ester->product 1. LiAlH₄, THF, 0 °C to RT 2. Work-up

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reduction Step cause1 Inactive LiAlH₄ start->cause1 cause2 Wet Reagents/Glassware start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use fresh LiAlH₄ cause1->sol1 sol2 Ensure anhydrous conditions cause2->sol2 sol3 Increase reaction time/temp or add more LiAlH₄ cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Benzo[d]isoxazol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure of the target compound, potential impurities could consist of starting materials used in the cyclization reaction to form the benzisoxazole ring, as well as products of over-oxidation or incomplete reduction. Commercially available this compound is sometimes cited with a purity of around 90%, indicating that achieving high purity can be challenging.[1]

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For a first-pass purification, flash column chromatography is often a suitable technique. The choice of stationary and mobile phases is critical for achieving good separation. A common starting point for structurally related compounds involves using silica gel as the stationary phase and a gradient of ethyl acetate in a non-polar solvent like hexane as the mobile phase.[2]

Q3: Can I use crystallization to purify this compound?

A3: Yes, crystallization can be an effective method for purifying this compound, particularly for removing final traces of impurities after chromatography. The success of crystallization depends heavily on the solvent system. A screening of various solvents is recommended to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For similar heterocyclic compounds, solvent systems like ethanol/water or ethanol/n-hexane have been used.[3][4]

Q4: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

A4: Some suppliers recommend storing this compound at -20°C.[1] This suggests that the compound may be sensitive to temperature, light, or air. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a freezer can help minimize degradation.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • A significant amount of the product is lost during chromatographic purification.

  • Streaking or broad elution of the product band is observed on the column.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, leading to strong adsorption on the silica gel.
Troubleshooting Steps:
1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the product.[5][6]
2. Consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Compound Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Troubleshooting Steps:
1. Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine before packing the column.
2. Alternatively, use a different stationary phase such as alumina (neutral or basic).
Improper Column Packing An improperly packed column can lead to channeling and poor separation.
Troubleshooting Steps:
1. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
2. Use a dry packing method if you are experienced with the technique.
Problem 2: Persistent Impurities After Crystallization

Symptoms:

  • The melting point of the crystallized product is broad or lower than the literature value.

  • Analytical techniques (e.g., NMR, HPLC) show the presence of impurities.

Possible Causes & Solutions:

CauseSolution
Poor Solvent Choice The chosen solvent may not provide a significant difference in solubility of the product and impurities at different temperatures.
Troubleshooting Steps:
1. Conduct a systematic solvent screen using small amounts of the crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).[7]
2. Consider using a binary solvent system (a "solvent" and an "anti-solvent") to fine-tune the solubility.[8]
Oiling Out The compound separates as a liquid phase instead of forming crystals.
Troubleshooting Steps:
1. Ensure the solution is not supersaturated to a very high degree before cooling.
2. Slow down the cooling rate to allow for proper crystal nucleation and growth.[7]
3. Try adding a seed crystal to induce crystallization.
Co-crystallization of Impurities The impurity may have a similar structure to the product, leading to its incorporation into the crystal lattice.
Troubleshooting Steps:
1. If a single solvent crystallization is ineffective, try a different solvent system.
2. Consider a second purification step, such as a preparative HPLC, to remove the persistent impurity.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, mix silica gel (60 Å, 230-400 mesh) with the initial mobile phase (e.g., 5% ethyl acetate in hexane) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Cooling Crystallization

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (this compound + Impurities) Chromatography Flash Column Chromatography Crude->Chromatography Analysis Purity Check (TLC, NMR, HPLC) Chromatography->Analysis Collect Fractions Crystallization Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Final Product Analysis->Pure_Product Pure Impure_Fraction Impure Fractions Analysis->Impure_Fraction Impure Pure_Product->Crystallization Optional Polishing Impure_Fraction->Chromatography Re-purify Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_cryst Crystallization Issues Start Purification Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Column Chromatography Persistent_Impurity Persistent Impurities? Start->Persistent_Impurity Crystallization Check_Solvent Optimize Solvent System (TLC) Low_Yield->Check_Solvent Yes Check_Stationary Consider Alternative Stationary Phase Low_Yield->Check_Stationary If solvent optimization fails Solvent_Screen Perform Solvent Screen Persistent_Impurity->Solvent_Screen Yes Control_Cooling Control Cooling Rate Persistent_Impurity->Control_Cooling If 'oiling out' occurs

References

"2-(Benzo[d]isoxazol-3-yl)ethanol" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Benzo[d]isoxazol-3-yl)ethanol. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution.

Disclaimer: There is currently a lack of published, peer-reviewed stability data specifically for this compound. The information provided here is based on general principles of chemical stability for related benzisoxazole and isoxazole-containing compounds and established methodologies for drug stability testing.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][6] The benzisoxazole ring system, in particular, may be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability studies are not publicly available, a supplier of this compound (CAS No. 57148-90-0) recommends storage at -20°C.[7] This suggests that the compound may be sensitive to degradation at higher temperatures.

Q3: How can I tell if my solution of this compound has degraded?

A3: Degradation can be identified by a change in the physical appearance of the solution (e.g., color change, precipitation), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: What are the likely degradation pathways for this compound?

A4: Without specific studies, potential degradation pathways are speculative. However, for isoxazole-containing compounds, degradation can involve the cleavage of the N-O bond in the isoxazole ring, particularly under acidic or basic conditions, or through photolytic degradation.

Q5: What solvents are recommended for preparing solutions of this compound?

A5: The choice of solvent will depend on the specific application. Common organic solvents such as DMSO, DMF, ethanol, and acetonitrile are likely to be suitable for initial dissolution. However, the stability in these solvents over time should be experimentally verified. For aqueous solutions, the use of buffers to control pH is highly recommended.

Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving stability problems with this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Chemical degradation of the compound in the assay medium.1. Prepare fresh stock solutions before each experiment.2. Perform a time-course experiment to assess the stability of the compound in the assay buffer at the experimental temperature.3. Analyze the solution by HPLC before and after the experiment to quantify degradation.
Appearance of new peaks in HPLC chromatogram over time. Degradation of the compound in the stored solution.1. Confirm the identity of the new peaks as degradation products using LC-MS.2. Re-evaluate storage conditions (e.g., store at -80°C, protect from light, use a different solvent).3. Conduct a forced degradation study to understand the degradation profile under various stress conditions.[2][8]
Change in color or precipitation of the solution. Degradation leading to insoluble products or significant changes in chemical structure.1. Discard the solution.2. Investigate the cause of degradation (e.g., pH, light exposure).3. Consider using a co-solvent or adjusting the pH to improve solubility and stability.
Inconsistent results between different batches of the compound. Variation in the purity of the starting material. One supplier lists a purity of 90%.[7]1. Verify the purity of each new batch using a reliable analytical method (e.g., HPLC, NMR).2. If possible, purify the compound before use.
Quantitative Data Summary

As there is no published quantitative stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Condition Solvent/Medium Temperature (°C) Duration Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Degradation Products Observed (if any)
Acid Hydrolysis0.1 M HCl6024hUser DataUser DataUser DataUser Data
Base Hydrolysis0.1 M NaOH6024hUser DataUser DataUser DataUser Data
Oxidation3% H₂O₂2524hUser DataUser DataUser DataUser Data
ThermalSolid State8048hUser DataUser DataUser DataUser Data
PhotostabilityAqueous Buffer2524hUser DataUser DataUser DataUser Data
Key Experimental Protocols
Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][8][9]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound in a suitable solvent and incubate at 60°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector and autosampler

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid

  • Water (HPLC grade)

  • Forced degradation samples from Protocol 1

Methodology:

  • Initial Method Screening:

    • Mobile Phase: Start with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the UV maximum absorbance (λmax) of this compound by scanning a dilute solution from 200-400 nm. Use this wavelength for detection.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a sample containing the parent compound and all major degradation products.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH with different additives), and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products.

    • Linearity: Establish a calibration curve with at least five concentrations to show the relationship between peak area and concentration.

    • Accuracy and Precision: Determine the accuracy and precision of the method at multiple concentration levels.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results Observed check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh stock and working solutions check_solution->prepare_fresh No check_storage Review storage conditions (Temp, Light, Solvent) check_solution->check_storage Yes run_hplc Analyze by HPLC prepare_fresh->run_hplc optimize_storage Optimize storage: - Lower temperature (-80°C) - Protect from light - Use a different solvent check_storage->optimize_storage No check_storage->run_hplc Yes optimize_storage->run_hplc degradation_present Degradation peaks present? run_hplc->degradation_present forced_degradation Perform forced degradation study to identify degradants degradation_present->forced_degradation Yes end_stable Compound is stable under current conditions. Check other experimental variables. degradation_present->end_stable No end_unstable Compound is unstable. Use fresh solutions and optimized storage. forced_degradation->end_unstable

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Factors Influencing Stability compound This compound in Solution degradation Degradation ph pH (Acidic/Basic Conditions) ph->degradation temp Temperature (Heat) temp->degradation light Light Exposure (Photodegradation) light->degradation oxygen Oxidizing Agents (e.g., H₂O₂) oxygen->degradation solvent Solvent Type solvent->degradation

Caption: Factors influencing compound stability.

G cluster_2 Experimental Workflow for Stability Assessment start Define Study Objectives method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg analyze_samples Analyze Stressed Samples by HPLC-UV/MS forced_deg->analyze_samples identify_deg Identify and Characterize Degradation Products analyze_samples->identify_deg long_term Conduct Long-Term Stability Study (at proposed storage conditions) identify_deg->long_term data_analysis Analyze Data and Determine Shelf-Life/Retest Period long_term->data_analysis end Report Findings data_analysis->end

References

Technical Support Center: Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guide & FAQs

This guide addresses common issues that may arise during the multi-step synthesis of this compound, primarily focusing on the synthetic route commencing from 4-hydroxycoumarin.

Synthesis Overview

The most commonly cited synthetic pathway for this compound involves a three-step process:

  • Posner Reaction: Synthesis of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin.

  • Fischer Esterification: Conversion of 1,2-benzisoxazole-3-acetic acid to its methyl ester.

  • Reduction: Reduction of the methyl ester to the target alcohol, this compound, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Workflow Diagram

Synthesis_Workflow Start 4-Hydroxycoumarin Step1 Step 1: Posner Reaction (Hydroxylamine) Start->Step1 Intermediate1 1,2-Benzisoxazole-3-acetic acid Step1->Intermediate1 Step2 Step 2: Esterification (Methanol, H₂SO₄) Intermediate1->Step2 Intermediate2 Methyl 1,2-benzisoxazol-3-yl acetate Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH₄) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Step 1: Posner Reaction

Q1: My Posner reaction is giving a low yield of 1,2-benzisoxazole-3-acetic acid and a significant amount of a side product. What is happening and how can I fix it?

A1: A common pitfall in the Posner reaction, especially when using strong bases like metallic sodium in an alcohol solvent, is the formation of the O-hydroxy-acetophenone-oxime as a major byproduct. This side reaction can significantly lower the yield of your desired product.

Troubleshooting:

  • Choice of Base: Instead of metallic sodium, consider using a milder base such as sodium carbonate or potassium carbonate. These bases are effective in promoting the desired cyclization while minimizing the formation of the oxime byproduct.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at the reflux temperature of the alcoholic solvent is common, but for sensitive substrates, a lower temperature might be beneficial. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: What is a reliable experimental protocol for the Posner reaction to synthesize 1,2-benzisoxazole-3-acetic acid?

A2: The following protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

Experimental Protocol: Synthesis of 1,2-benzisoxazole-3-acetic acid

  • To a stirred mixture of 4-hydroxycoumarin (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in n-butanol, add sodium carbonate (2.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for approximately 13 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Wash the residue with water and dry to obtain the crude product.

  • The product can be further purified by recrystallization.

ParameterValue
Typical Yield ~80%
Purity >95% after recrystallization

Step 2: Fischer Esterification

Q3: The esterification of my 1,2-benzisoxazole-3-acetic acid is slow and incomplete. How can I improve the conversion to the methyl ester?

A3: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product (the ester), you can either use a large excess of the alcohol (methanol in this case) or remove the water that is formed during the reaction.

Troubleshooting:

  • Excess Reagent: Use a large excess of methanol, which can also serve as the solvent.

  • Catalyst: Ensure a catalytic amount of a strong acid, like concentrated sulfuric acid, is used.

  • Water Removal: While more complex for a standard laboratory setup, azeotropic removal of water can be considered for difficult esterifications.

  • Reaction Time and Temperature: Refluxing the reaction mixture is standard. Ensure sufficient reaction time by monitoring with TLC.

Q4: Are there any common side products I should be aware of during the Fischer esterification?

A4: With acid-sensitive substrates, side reactions such as ether formation can occur, although this is less common with simple primary alcohols like methanol under standard Fischer conditions. Degradation of the starting material is also a possibility if the reaction is heated for an extended period at high temperatures in the presence of a strong acid.

Experimental Protocol: Synthesis of Methyl 1,2-benzisoxazol-3-yl acetate

  • Suspend 1,2-benzisoxazole-3-acetic acid (1 equivalent) in methanol.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

ParameterValue
Typical Yield >90%
Purity >98% after purification

Step 3: Reduction with LiAlH₄

Q5: My LiAlH₄ reduction of the methyl ester is not going to completion, or I am getting a complex mixture of products. What could be the issue?

A5: Lithium aluminum hydride (LiAlH₄) is a very powerful and moisture-sensitive reducing agent. Incomplete reactions or the formation of side products can often be attributed to the quality of the LiAlH₄, the solvent, or the reaction setup.

Troubleshooting:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry glassware and anhydrous solvents (like THF or diethyl ether).

  • LiAlH₄ Quality: Use a fresh, unopened bottle of LiAlH₄ or a freshly standardized solution. Old or improperly stored LiAlH₄ can have reduced activity.

  • Stoichiometry: Ensure an adequate excess of LiAlH₄ is used. The reduction of an ester to a primary alcohol requires two equivalents of hydride.

  • Temperature Control: The addition of the ester to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature.

  • Work-up Procedure: The quenching of the reaction is highly exothermic and must be done carefully at low temperatures. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often used to produce a granular precipitate that is easy to filter off.

Q6: What is the mechanism of the LiAlH₄ reduction of the ester, and why can't I isolate the intermediate aldehyde?

A6: The reduction proceeds in two stages. First, the hydride attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to release an alkoxide and form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to the corresponding primary alcohol. Due to its high reactivity, the aldehyde intermediate cannot be isolated under these reaction conditions.

Reduction Mechanism Diagram

LAH_Reduction cluster_step1 Step 1: Formation of Aldehyde Intermediate cluster_step2 Step 2: Reduction of Aldehyde Ester Ester Hydride1 + H⁻ (from LiAlH₄) Intermediate1 Tetrahedral Intermediate Hydride1->Intermediate1 Nucleophilic Attack Aldehyde Aldehyde + CH₃O⁻ Intermediate1->Aldehyde Collapse Aldehyde2 Aldehyde Hydride2 + H⁻ (from LiAlH₄) Alkoxide Alkoxide Intermediate Hydride2->Alkoxide Nucleophilic Attack Alcohol Primary Alcohol (after workup) Alkoxide->Alcohol Protonation

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1,2-benzisoxazol-3-yl acetate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

ParameterValue
Typical Yield Variable, dependent on conditions
Purity >98% after chromatography

Characterization Data

Q7: What are the expected spectroscopic data for this compound?

Spectroscopy Expected Data
¹H NMR Aromatic protons (multiplet, ~7.2-7.8 ppm), two triplets corresponding to the two CH₂ groups of the ethanol chain, and a broad singlet for the -OH proton (which can be exchanged with D₂O).
¹³C NMR Signals for the aromatic carbons of the benzisoxazole ring system, and two signals for the aliphatic carbons of the ethanol side chain.
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of the compound (C₉H₉NO₂ = 163.17 g/mol ).

Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally.

This technical support center provides a foundational guide to the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 2-(Benzo[d]isoxazol-3-yl)ethanol and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.

Disclaimer: Specific assay interference data for this compound is not extensively documented in publicly available literature. The guidance provided here is based on general principles of assay interference, data from structurally related compounds, and common challenges encountered in high-throughput screening (HTS). We strongly recommend experimental validation to assess the specific behavior of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons my assay might be showing a false positive with this compound?

A1: False positives in high-throughput screening can arise from various compound-specific and technology-specific interferences. For a compound like this compound, potential sources of interference could include:

  • Autofluorescence: The benzo[d]isoxazole core is a heterocyclic aromatic system that may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[1][2][3][4]

  • Light Scattering/Quenching: At higher concentrations, the compound might precipitate or form aggregates, leading to light scattering or quenching of the fluorescent signal.[1][5][6]

  • Reactivity: The isoxazole ring and other functionalities could potentially react with assay components, such as thiol groups on proteins, leading to non-specific inhibition.[7][8]

  • Redox Activity: Heterocyclic compounds can sometimes undergo redox cycling, which can generate reactive oxygen species and interfere with assay readouts, particularly in assays sensitive to redox potential.[7][9][10]

  • Compound Aggregation: At concentrations above their solubility limit, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[5][6][11]

Q2: My compound shows activity in a primary screen. How can I be sure it's a genuine hit?

A2: Hit confirmation is a critical step to eliminate false positives. A multi-step validation process is recommended:

  • Re-testing: Confirm the activity of a freshly prepared sample of the compound in the primary assay.

  • Dose-Response Curve: Generate a dose-response curve to confirm that the activity is concentration-dependent. Unusually steep Hill slopes may indicate non-specific activity.[9]

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself.[12]

  • Orthogonal Assays: Validate the hit in a secondary, orthogonal assay that uses a different detection method or principle.[9][13]

  • Label-Free Detection: If available, use a label-free technology like high-throughput mass spectrometry (HTMS) to confirm activity without the potential for optical interference.[14]

Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that exhibit non-specific activity in multiple assays due to their chemical properties.[15][16][17] While the benzo[d]isoxazole scaffold itself is not one of the most notorious PAINS substructures, it is always prudent to check any new compound against PAINS filters. Several online tools and software packages can be used for this purpose. Even if a PAINS alert is triggered, it does not definitively mean the compound is a false positive, but it does warrant more rigorous follow-up experiments.[17][18]

Troubleshooting Guides

Problem 1: Inconsistent results or high variability in a fluorescence-based assay.

This could be due to compound autofluorescence, quenching, or aggregation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for fluorescence assay interference.

Quantitative Data Summary: Hypothetical Scenarios

The following table illustrates how data might look in different interference scenarios.

ScenarioAssay Signal (RFU) - No CompoundAssay Signal (RFU) - With CompoundObservationLikely Cause
Autofluorescence 10005000Signal increases in the presence of the compound without the target.Compound emits light at the detection wavelength.
Quenching 1000200Signal is significantly reduced.Compound absorbs light at the excitation or emission wavelength.
Aggregation 1000400 (no detergent) 950 (with detergent)Inhibition is reversed by the addition of a non-ionic detergent.Compound forms aggregates that non-specifically inhibit the target.
Problem 2: The compound shows activity against a kinase, but the mechanism is unclear.

Kinase assays are susceptible to various interference modes, including non-specific ATP-competitive binding and reactivity with cysteine residues.

Troubleshooting Decision Tree

G start Confirmed Hit in Primary Kinase Assay atp_comp Is IC50 dependent on ATP concentration? start->atp_comp atp_competitive Likely ATP-Competitive atp_comp->atp_competitive Yes non_atp_competitive Likely Non-ATP Competitive or Allosteric atp_comp->non_atp_competitive No dtt_sens Is activity sensitive to DTT concentration? thiol_reactive Possible Thiol Reactivity/Redox Activity dtt_sens->thiol_reactive Yes not_thiol_reactive Not likely thiol-reactive dtt_sens->not_thiol_reactive No ortho_assay Confirm with Orthogonal Assay (e.g., TR-FRET, AlphaScreen, or label-free MS) confirmed_hit Genuine Hit ortho_assay->confirmed_hit Activity Confirmed false_positive Potential False Positive ortho_assay->false_positive Activity Not Confirmed mechanism Pursue Mechanism of Action Studies atp_competitive->dtt_sens non_atp_competitive->dtt_sens thiol_reactive->ortho_assay not_thiol_reactive->ortho_assay confirmed_hit->mechanism

Caption: Decision tree for validating kinase inhibitor hits.

Detailed Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with the primary assay.

Methodology:

  • Prepare a dilution series of this compound in the same assay buffer used for the primary screen. The concentration range should cover and exceed the observed active concentration.

  • Dispense the compound dilutions into the wells of the same type of microplate used for the primary assay (e.g., black, clear-bottom for fluorescence).

  • Include a "buffer only" negative control and a positive control if a known fluorescent compound is available.

  • Read the plate on a plate reader using the same excitation and emission wavelengths and filter sets as the primary assay.

  • Analysis: If a concentration-dependent increase in signal is observed in the absence of other assay components, the compound is autofluorescent under these conditions.

Protocol 2: Aggregation Counter-Screen with Detergent

Objective: To assess if the observed activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Generate two full dose-response curves for this compound, one in each of the buffer conditions.

  • Run the primary assay as usual.

  • Analysis: Compare the IC50 values from the two curves. A significant rightward shift (i.e., a decrease in potency) in the IC50 in the presence of the detergent suggests that the compound's activity is at least partially mediated by aggregation.

Detergent ConditionHypothetical IC50 (µM)Interpretation
No Detergent1.5Apparent activity
0.01% Triton X-100> 50Activity is likely due to aggregation
Protocol 3: Redox Interference Counter-Screen

Objective: To determine if the compound is generating reactive oxygen species (ROS) that could interfere with the assay.

Methodology:

  • This assay uses horseradish peroxidase (HRP) to catalyze the oxidation of a chromogen (e.g., Amplex Red) by hydrogen peroxide.

  • Set up the reaction in a clear 96-well plate with your compound, a reducing agent like DTT (if present in your primary assay), and the detection reagents (HRP and chromogen).

  • Incubate for 30 minutes at room temperature.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: An increase in signal in the presence of your compound indicates the generation of H₂O₂, suggesting redox activity.[7][9]

Signaling Pathway Considerations

Compounds can sometimes non-specifically affect common signaling pathways, leading to apparent activity in cell-based assays. For example, a compound might induce cellular stress, which can activate pathways like MAPK or NF-κB. It is crucial to use specific inhibitors and knockout models to confirm that the observed effect is due to on-target activity.

G cluster_0 Potential Non-Specific Cellular Effects compound Test Compound (e.g., this compound) stress Cellular Stress (e.g., Redox, Membrane Perturbation) compound->stress mapk MAPK Pathway Activation (p38, JNK) stress->mapk nfkb NF-κB Pathway Activation stress->nfkb reporter Downstream Reporter Gene (e.g., Luciferase, GFP) mapk->reporter can activate nfkb->reporter can activate

Caption: Non-specific activation of stress pathways leading to false positives.

References

Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-(Benzo[d]isoxazol-3-yl)ethanol. Given that the benzo[d]isoxazole scaffold is a key feature in several antipsychotic agents, this document focuses on assays relevant to the modulation of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What initial assays are recommended for characterizing the biological activity of this compound?

A1: For a novel compound with a benzoisoxazole core, a tiered approach is recommended. Start with broad screening assays and progress to more specific functional assays.

  • Receptor Binding Assays: Begin by screening the compound against a panel of relevant GPCRs, particularly dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptor subtypes, to determine binding affinity (Ki).[1][2]

  • Functional Assays: If binding is confirmed, proceed to functional cell-based assays to determine if the compound acts as an agonist, antagonist, or inverse agonist. Common readouts include measuring second messengers like cyclic AMP (cAMP) or intracellular calcium flux.[4][5]

  • Enzyme Inhibition Assays: Depending on the research hypothesis, assays for relevant enzymes in the signaling cascade can also be performed.

Q2: How should I prepare this compound for in vitro assays?

A2: The compound's solubility is a critical factor.

  • Solvent Selection: Start by dissolving the compound in a small amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Working Dilutions: Prepare subsequent dilutions in your assay buffer. Ensure the final concentration of DMSO in the assay wells is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6]

  • Solubility Check: Visually inspect the solution for any precipitation after dilution. If solubility is an issue, consider using a different solvent or incorporating a surfactant like Tween-20, but be sure to validate its compatibility with your assay.

Q3: What are the most common causes of assay failure or high variability?

A3: Most issues in cell-based and biochemical assays stem from a few common areas:

  • Biological Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can drastically alter cellular responses.[7]

  • Cell Health and Passage Number: Use cells within their optimal passage range. Over-passaged cells can exhibit altered signaling and poor health.[7][8]

  • Reagent Storage and Handling: Improper storage of reagents, cells, and plates can lead to degradation and loss of activity.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[9]

  • Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can cause significant data skew.[10]

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.Coefficient of variation (%CV) between replicate wells decreases to <15%.
Pipetting Inaccuracy Use calibrated pipettes. For small volumes, prepare an intermediate dilution to pipette a larger, more accurate volume.[9]Improved consistency in dose-response curves.
Edge Effects in Plate Avoid using the outermost wells for experimental data. Fill perimeter wells with sterile buffer or media to create a humidity barrier.[10]Reduced drift or "smiling" effect in plate reader data.
Compound Precipitation Lower the highest concentration of the test compound. Visually inspect the plate wells under a microscope for precipitates.Clear dose-response relationship without a sudden drop-off in activity at high concentrations.
Problem 2: Low or No Signal Window (Low Z'-factor)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reagent Concentration Titrate key reagents, such as the agonist (for antagonist assays) or substrate (for enzyme assays), to find the optimal concentration (e.g., EC80 for antagonist mode).[11]A robust signal difference between positive and negative controls, leading to a Z'-factor > 0.5.
Incorrect Incubation Time Perform a time-course experiment to determine the optimal incubation period for the assay signal to peak and stabilize.Signal is measured at its most stable and robust point.
Degraded Enzyme or Cells Use fresh samples or cells stored under correct conditions. Ensure cells are healthy and in the logarithmic growth phase.[6][7]Activity of positive controls returns to the expected range.
Incompatible Plate Type Use the correct plate type for your detection method: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[9][12]Reduced background noise and increased signal intensity.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor (Gi-coupled) cAMP Functional Assay

This protocol is designed to determine if this compound acts as an antagonist at the D2 receptor.

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor into a 96-well white-walled, clear-bottom plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare solutions for a known D2 antagonist (e.g., Haloperidol) as a positive control and a D2 agonist (e.g., Quinpirole).

  • Antagonist Incubation: Remove culture media and add the diluted this compound or control antagonist to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the D2 agonist (Quinpirole) at a pre-determined EC80 concentration to all wells except the negative control. Incubate for 15 minutes at 37°C. This step is done in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the signal against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Serotonin 5-HT2A Receptor (Gq-coupled) Calcium Flux Assay

This protocol determines if the compound modulates 5-HT2A receptor activity by measuring changes in intracellular calcium.[5]

  • Cell Preparation: Culture cells (e.g., CHO-K1) stably expressing the human 5-HT2A receptor. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the serially diluted this compound or control compounds to the wells.

  • Signal Reading (Agonist Mode): Immediately begin reading fluorescence intensity over time (typically 1-2 minutes) to detect any agonist-induced calcium release.

  • Signal Reading (Antagonist Mode): After a short pre-incubation with the test compound (5-15 minutes), add a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration and immediately read fluorescence.[13]

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. For antagonist mode, normalize the data to the positive (agonist only) and negative (buffer only) controls to calculate the percent inhibition and determine the IC50.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane Compound This compound Receptor GPCR (e.g., D2 or 5-HT2A) Compound->Receptor Binds G_Protein G-Protein (Gi or Gq) Receptor->G_Protein Activates Effector Effector (Adenylyl Cyclase or PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP or Ca2+) Effector->Second_Messenger Changes Concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock & Dilutions run_primary Primary Screen (Binding Assay) prep_compound->run_primary prep_cells Culture & Plate Cells prep_cells->run_primary run_functional Functional Assay (e.g., cAMP, Ca2+) run_primary->run_functional If Binding Confirmed analyze_data Calculate Affinity (Ki) or Potency (IC50/EC50) run_functional->analyze_data confirm_hit Hit Confirmation analyze_data->confirm_hit troubleshooting_guide start Assay Fails (e.g., Low Z') check_controls Are Positive/Negative Controls OK? start->check_controls check_reagents Check Reagent Prep & Storage check_controls->check_reagents Yes check_variability Is Variability High (CV > 15%)? check_controls->check_variability No check_cells Verify Cell Health & Passage # check_reagents->check_cells check_pipetting Review Pipetting Technique check_variability->check_pipetting Yes check_signal Is Signal Window Narrow? check_variability->check_signal No check_plates Check for Edge Effects & Plate Type check_pipetting->check_plates optimize_conc Titrate Agonist/ Substrate Conc. check_signal->optimize_conc Yes optimize_time Run Time-Course Experiment optimize_conc->optimize_time

References

Technical Support Center: Scale-Up Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1,2-benzisoxazole core of this compound?

A1: The synthesis of the 1,2-benzisoxazole ring system, a key component of many pharmaceutical compounds, can be approached through several methods.[1] Traditional approaches for constructing the 1,2-benzisoxazole core typically involve the formation of either the C–O bond or the N–O bond.[1]

One common strategy involves the cyclization of 2-hydroxyaryl oximes.[1] In this method, the hydroxyl group of the oxime is converted into a good leaving group to facilitate the cyclization. Another prevalent approach starts from 2-hydroxybenzoyl derivatives, which undergo cyclization upon reaction with hydroxylamine or its derivatives.[1] More modern and efficient methods include microwave-assisted synthesis in the presence of ionic liquids, which can offer shorter reaction times and higher yields.[2]

Troubleshooting Guide

Reaction Monitoring and Control

Q2: During the scale-up of the cyclization step to form the benzisoxazole ring, we are observing poor conversion and the formation of multiple byproducts. How can we optimize this?

A2: Incomplete conversion and the emergence of side products during the cyclization to form the 1,2-benzisoxazole ring are common scale-up challenges. The reaction is often sensitive to temperature, reaction time, and the choice of base or dehydrating agent.

Recommendations:

  • Temperature Control: Many cyclization reactions to form benzisoxazoles are exothermic. Ensure adequate cooling capacity to maintain the optimal reaction temperature. Runaway reactions can lead to degradation and the formation of impurities.

  • Reagent Addition: Slow, controlled addition of reagents, particularly the activating agent for the oxime hydroxyl group (e.g., MsCl, SOCl₂), is crucial on a larger scale to manage heat evolution and maintain a consistent reaction profile.[1]

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and identify the optimal endpoint. Over-running the reaction can lead to the formation of degradation products.

Impurity Profile and Purification

Q3: We have identified several impurities in our crude this compound. What are the likely sources of these impurities and how can we minimize them?

A3: Impurities in the synthesis of benzisoxazole derivatives can originate from starting materials, side reactions, or degradation of the product.[3] Impurity profiling is a critical step to ensure the quality and safety of the final compound.[4]

Potential Impurities and Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Isomeric Impurities Incomplete cyclization or alternative cyclization pathways.Optimize cyclization conditions (temperature, base, solvent). Purify intermediates to remove isomeric precursors.
Starting Material Carryover Incomplete reaction.Ensure complete reaction by monitoring with in-process controls. Optimize stoichiometry of reagents.
Degradation Products Harsh reaction conditions (e.g., high temperature, strong acid/base).Use milder reaction conditions where possible. Minimize reaction time.
Process-Related Impurities Side reactions with reagents or solvents.Select appropriate solvents and reagents. Perform a thorough process hazard analysis to identify potential side reactions.

Common Side Reactions: The formation of by-products such as O-hydroxy-acetophenone-oxime has been reported in related syntheses, particularly when using strong bases like sodium metal in alcoholic solutions.[5]

Experimental Protocols

Microwave-Assisted Synthesis of 1,2-Benzisoxazole Derivatives:

This protocol is adapted from a general method for the synthesis of 1,2-benzisoxazoles and can be optimized for the synthesis of this compound precursors.[2]

Materials:

  • 2-hydroxyalkyl ketoxime

  • 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) - catalytic amount

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add the 2-hydroxyalkyl ketoxime.

  • Add a catalytic amount of [bmim]OH.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 30-60 seconds at a suitable power level (to be optimized).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform a simple work-up, which may involve extraction and solvent evaporation, to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

This method offers significant advantages in terms of reduced reaction times and improved yields.[2] The ionic liquid can often be recovered and reused.[2]

Visualizations

General Synthesis Pathway for 1,2-Benzisoxazoles

G cluster_0 Route 1: From 2-Hydroxyaryl Oxime cluster_1 Route 2: From 2-Hydroxybenzoyl Derivative 2-Hydroxyaryl_Oxime 2-Hydroxyaryl Oxime Activated_Oxime Activated Oxime Intermediate 2-Hydroxyaryl_Oxime->Activated_Oxime Activation (e.g., MsCl, SOCl2) 1,2-Benzisoxazole_1 1,2-Benzisoxazole Activated_Oxime->1,2-Benzisoxazole_1 Intramolecular Cyclization 2-Hydroxybenzoyl_Derivative 2-Hydroxybenzoyl Derivative 1,2-Benzisoxazole_2 1,2-Benzisoxazole 2-Hydroxybenzoyl_Derivative->1,2-Benzisoxazole_2 Reaction with Hydroxylamine derivative

Caption: Common synthetic routes to the 1,2-benzisoxazole core.

Troubleshooting Workflow for Poor Reaction Conversion

G Start Poor Conversion Observed Check_Temp Verify Temperature Control Start->Check_Temp Check_Reagent Review Reagent Addition Rate Check_Temp->Check_Reagent If Temp is stable Optimize Optimize Reaction Parameters Check_Temp->Optimize If Temp fluctuates Check_Time Analyze Reaction Time Check_Reagent->Check_Time If addition is controlled Check_Reagent->Optimize If addition is too fast Check_Time->Optimize If time is appropriate Check_Time->Optimize If over/under-reacted Implement_IPC Implement In-Process Controls Optimize->Implement_IPC End Improved Conversion Implement_IPC->End

Caption: A logical workflow for troubleshooting poor reaction conversion during scale-up.

References

Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzo[d]isoxazol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 57148-90-0[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.176 g/mol [1]
Purity (typical) ≥90%[1]
Storage Temperature -20°C[1]

Q2: What are the common synthetic routes to prepare the benzo[d]isoxazole core structure?

A2: The benzo[d]isoxazole core is typically synthesized through cyclization reactions. A common method involves the reaction of a substituted benzaldehyde with hydroxylamine, followed by cyclization. Another approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[2][3]

Q3: Are there any known safety concerns when working with this compound?

Q4: How should I purify the final product?

A4: Purification of isoxazole derivatives often involves column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the specific compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on common isoxazole synthesis methods is outlined below. This protocol is hypothetical and should be adapted and optimized based on experimental observations.

General Synthesis of a 3-substituted Benzo[d]isoxazole Derivative (Illustrative)

This protocol outlines a plausible two-step synthesis starting from a 2-halobenzaldehyde.

Step 1: Formation of the Aldoxime

  • Dissolve the starting 2-halobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and a weak base like sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldoxime.

Step 2: Cyclization to form the Benzo[d]isoxazole Ring

  • Dissolve the crude aldoxime from Step 1 in a high-boiling point solvent like DMF or DMSO.

  • Add a base, such as potassium carbonate or sodium hydride, to facilitate the intramolecular cyclization.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-substituted benzo[d]isoxazole.

Troubleshooting Guides

The following tables address common issues that may be encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low or no product yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive reagents. 4. Unsuitable solvent or base.1. Monitor the reaction closely by TLC and extend the reaction time if necessary. 2. Optimize the reaction temperature. Some cyclizations require higher temperatures. 3. Use freshly opened or purified reagents. 4. Screen different solvents and bases to find the optimal conditions.
Formation of multiple products (isomers) 1. Lack of regioselectivity in the cycloaddition step. 2. Side reactions due to harsh conditions.1. For 1,3-dipolar cycloadditions, the choice of catalyst and reaction conditions can influence regioselectivity. Consider using a copper(I) catalyst for better control.[6] 2. Lower the reaction temperature and use a milder base.
Product decomposition 1. Instability of the isoxazole ring under basic or acidic conditions. 2. High reaction temperatures.1. Use a non-nucleophilic base and avoid strong acids during workup. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficulty in product purification 1. Co-elution of impurities with the product. 2. Oily product that is difficult to crystallize.1. Try a different solvent system for column chromatography or consider using a different stationary phase. 2. Attempt to form a solid derivative for easier handling and purification, or use techniques like Kugelrohr distillation if the product is thermally stable.
Handling and Storage Troubleshooting
IssuePossible CauseRecommended Solution
Compound degradation over time 1. Sensitivity to light, air, or moisture. 2. Improper storage temperature.1. Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store at the recommended temperature of -20°C.[1]
Inconsistent results in biological assays 1. Compound impurity. 2. Degradation of the compound in the assay buffer.1. Re-purify the compound and confirm its purity by analytical methods such as NMR and mass spectrometry. 2. Assess the stability of the compound under the specific assay conditions (pH, temperature, buffer components). Prepare fresh solutions before each experiment.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., 2-halobenzaldehyde, hydroxylamine) B Step 1: Aldoxime Formation A->B C Step 2: Intramolecular Cyclization B->C D Crude Product C->D E Column Chromatography D->E F Recrystallization E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Assessment (HPLC, LC-MS) F->H I Pure this compound H->I

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Hypothetical Signaling Pathway Involvement

Given that many isoxazole derivatives exhibit biological activity, the following diagram illustrates a hypothetical signaling pathway where a benzo[d]isoxazole compound could act as an inhibitor. For instance, some isoxazole-containing molecules have been investigated as kinase inhibitors.[7]

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseB

Caption: A hypothetical signaling pathway where this compound acts as a kinase inhibitor.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of 2-(Benzo[d]isoxazol-3-yl)ethanol, a key heterocyclic compound. The methodologies discussed are based on established analytical practices for isoxazole derivatives and related nitrogen-containing heterocyclic compounds.

Introduction to this compound

This compound, with the molecular formula C9H9NO2, is a significant building block in medicinal chemistry. Its purity is a critical determinant of downstream reaction success and the safety and efficacy of final products. While specific purity data for this compound is not extensively published, its structural analogs are commonly analyzed using a suite of chromatographic and spectroscopic techniques. Commercial suppliers often provide this compound with purities ranging from 90% to 95%.[1][2]

Key Purity Analysis Techniques

The primary methods for determining the purity of this compound and identifying impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided.

Chromatographic Techniques: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques ideal for quantifying the purity of a compound and detecting related impurities. HPLC is particularly suited for non-volatile and thermally sensitive molecules like this compound.[3] In contrast, GC is effective for volatile compounds and may require derivatization for polar molecules to enhance their volatility.[4][5]

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds; may require derivatization.
Typical Column C18 reversed-phase columns are common for compounds of moderate polarity.[6]Capillary columns with various stationary phases (e.g., BPX5) are frequently used.[7]
Detection UV-Vis (Diode Array Detector) is common for chromophoric compounds.[6]Flame Ionization Detector (FID) for general organic compounds; Mass Spectrometry (MS) for identification.[7][8]
Sensitivity Generally high, capable of detecting impurities at low levels.Very high, especially with selective detectors like MS.
Data Output Chromatogram showing retention time and peak area, which correlates to concentration.Chromatogram with retention time and peak area; MS provides mass-to-charge ratio for identification.
Spectroscopic Techniques: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primarily used for structural elucidation and identification, which are fundamental to purity assessment. ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the main component and help identify impurities by their unique spectral signatures.[9][10][11] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and any impurities.[9][12]

Comparison of Spectroscopic Techniques

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Information Provided Detailed structural information, including connectivity of atoms and stereochemistry.Molecular weight and elemental composition (with HRMS). Fragmentation patterns aid in structural identification.
Purity Assessment Quantitative NMR (qNMR) can be used for purity determination against a certified standard. The presence of unexpected signals indicates impurities.Can be coupled with GC or LC (GC-MS, LC-MS) to separate and identify impurities.
Sample Requirements Requires a few milligrams of sample dissolved in a deuterated solvent.Requires a very small amount of sample, often in the nanogram to picogram range.
Common Use Cases Structural confirmation of the main component and identification of structurally related impurities.Confirmation of molecular weight and elemental formula. Identification of impurities, especially when coupled with a separation technique.

Experimental Protocols

Below are generalized experimental protocols for the key analytical techniques, which can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A typical HPLC method for a compound like this compound would involve reversed-phase chromatography.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase or compatible solvent Injection Inject sample onto HPLC column (e.g., C18) SamplePrep->Injection MobilePhasePrep Prepare and degas mobile phase (e.g., Acetonitrile/Water) Separation Isocratic or gradient elution MobilePhasePrep->Separation Injection->Separation Detection UV Detection (e.g., at 254 nm) Separation->Detection Chromatogram Generate chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or similar

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[6] The aqueous phase may contain a buffer like phosphate to control pH.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC analysis, derivatization might be necessary to improve the volatility and thermal stability of the hydroxyl group in this compound. Silylation is a common derivatization technique.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in a suitable solvent (e.g., Dichloromethane) Derivatize Derivatize with a silylating agent (e.g., BSTFA), if necessary Dissolve->Derivatize Injection Inject sample into GC Derivatize->Injection Separation Separation on a capillary column Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram (TIC) MassAnalysis->TIC MassSpectra Obtain Mass Spectrum for each peak MassAnalysis->MassSpectra Purity Calculate purity based on peak areas in TIC TIC->Purity Identification Identify components by library search and fragmentation MassSpectra->Identification

Caption: Workflow for GC-MS Purity Analysis.

Instrumentation:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or similar

  • Column: BPX5 capillary column (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

Procedure:

  • Prepare a sample solution of this compound in a volatile organic solvent (e.g., dichloromethane) at approximately 1 mg/mL.

  • If derivatization is needed, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes).

  • Inject the prepared sample into the GC-MS.

  • Acquire the data in full scan mode.

  • Purity can be estimated from the total ion chromatogram (TIC) by comparing the peak area of the main component to the total peak area. The mass spectrum of each peak is used to identify the main component and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR is a powerful tool for confirming the structure of this compound and detecting impurities that have proton signals which do not overlap with those of the main compound.

Logical Flow for NMR-based Purity Assessment

NMR_Logic cluster_sample Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Purity Determination Prep Dissolve sample in deuterated solvent (e.g., CDCl3 or DMSO-d6) with TMS Acquire Acquire 1H NMR spectrum Prep->Acquire AssignSignals Assign signals to the protons of the target molecule Acquire->AssignSignals CheckImpurities Look for unassigned signals AssignSignals->CheckImpurities Integrate Integrate all signals CheckImpurities->Integrate CompareIntegrals Compare integrals of impurity signals to the main component signals Integrate->CompareIntegrals EstimatePurity Estimate purity based on relative integration CompareIntegrals->EstimatePurity

Caption: Logic for NMR-based purity assessment.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or similar

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent containing TMS.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the protons of the main compound and any impurity signals.

  • The molar percentage of an impurity can be estimated by comparing the integral of a known number of its protons to the integral of a known number of protons of the main compound.

Conclusion

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. HPLC and GC are the preferred methods for quantitative purity determination and the detection of closely related impurities. NMR and MS are indispensable for the definitive structural confirmation of the main component and the identification of unknown impurities. For routine quality control, a validated HPLC method is often the most practical and robust choice. In a research and development setting, the combination of these techniques provides a complete picture of the compound's purity profile, ensuring the reliability of subsequent scientific investigations.

References

A Comparative Guide to the Structural Confirmation of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methods for the structural confirmation of 2-(Benzo[d]isoxazol-3-yl)ethanol, complete with experimental protocols and data interpretation.

The definitive structural elucidation of a novel or synthesized chemical entity is a cornerstone of chemical and pharmaceutical research. For a molecule such as this compound (CAS No. 57148-90-0, Molecular Formula: C₉H₉NO₂), a variety of spectroscopic and analytical techniques must be employed to unambiguously confirm its atomic connectivity and three-dimensional arrangement.[1][2] This guide provides a comparative overview of the most common and powerful methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Comparison of Analytical Techniques

Each analytical method offers unique insights into the molecular structure. A combination of these techniques is typically essential for comprehensive and unequivocal structural assignment. The following table summarizes the strengths and applications of each method in the context of characterizing this compound.

Analytical Technique Information Provided Strengths for this compound Limitations
¹H and ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, and connectivity between adjacent atoms.- Unambiguously determines the number and types of protons and carbons. - Reveals the connectivity of the ethyl and benzoisoxazole fragments. - Can indicate the substitution pattern on the aromatic ring.- Requires a relatively pure sample in a suitable deuterated solvent. - Does not directly provide molecular weight information.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecule's substructures.- Confirms the molecular formula (C₉H₉NO₂). - Fragmentation can show the loss of the ethanol side chain, confirming its presence.- Isomer differentiation can be challenging based on mass alone. - Does not provide detailed information on atomic connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.- Confirms the presence of the hydroxyl (-OH) group from the ethanol moiety. - Shows characteristic absorptions for the aromatic C-H and C=C bonds of the benzoisoxazole ring.- Provides limited information about the overall molecular skeleton. - Spectrum can be complex and peak assignment may be ambiguous without comparison to known spectra.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.- Offers the most definitive structural proof. - Elucidates the exact conformation of the molecule in the solid state.- Requires a suitable single crystal of the compound, which can be difficult to grow. - The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₉H₉NO₂ to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a synthesized compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Structural Confirmation Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Characterization Initial Characterization Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Initial_Characterization->NMR Primary Technique MS Mass Spectrometry (HRMS) Initial_Characterization->MS IR Infrared Spectroscopy (FT-IR) Initial_Characterization->IR Structure_Proposal Propose Structure NMR->Structure_Proposal MS->Structure_Proposal IR->Structure_Proposal Xray X-ray Crystallography (if single crystal is available) Structure_Proposal->Xray For absolute proof Final_Confirmation Final Structural Confirmation Structure_Proposal->Final_Confirmation Xray->Final_Confirmation

Caption: A typical workflow for the structural confirmation of a synthesized organic compound.

Predicted and Expected Experimental Data

While specific experimental data for this compound is not widely published, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons on the benzo ring: multiplet in the range of δ 7.2-7.8 ppm.

    • -CH₂- protons adjacent to the isoxazole ring: triplet around δ 3.1-3.3 ppm.

    • -CH₂- protons adjacent to the hydroxyl group: triplet around δ 4.0-4.2 ppm.

    • Hydroxyl proton (-OH): a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: signals in the range of δ 110-165 ppm.

    • Carbon of the isoxazole ring attached to the benzo group: around δ 160-165 ppm.

    • Carbon of the isoxazole ring attached to the ethanol side chain: around δ 155-160 ppm.

    • -CH₂- carbon adjacent to the isoxazole ring: around δ 25-30 ppm.

    • -CH₂- carbon adjacent to the hydroxyl group: around δ 60-65 ppm.

  • Mass Spectrometry (ESI+):

    • Expected molecular ion [M+H]⁺ at m/z 164.0706, corresponding to the formula C₉H₁₀NO₂⁺.

    • A prominent fragment ion corresponding to the loss of the ethanol group (-CH₂CH₂OH) or water (-H₂O).

  • FT-IR (ATR):

    • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.

    • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic and isoxazole rings in the 1450-1650 cm⁻¹ region.

    • C-O stretching vibration around 1050-1150 cm⁻¹.

By systematically applying these analytical techniques and comparing the acquired data with expected values, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the Bioactivity Validation of 2-(Benzo[d]isoxazol-3-yl)ethanol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivity of 2-(Benzo[d]isoxazol-3-yl)ethanol and its structural analogs. Due to the limited publicly available bioactivity data for this compound, this document focuses on established validation assays for key therapeutic areas where benzisoxazole derivatives have shown promise, namely anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The performance of structurally similar compounds in these assays is presented to offer a predictive framework for the target molecule.

Comparative Bioactivity Data

The following tables summarize the reported bioactivity of compounds structurally related to this compound. This data serves as a benchmark for potential validation assays.

Table 1: Anticancer Activity of Benzisoxazole Derivatives

CompoundCancer Cell LineAssayActivity (IC₅₀)Reference
3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]Isoxazole-4,6-Diol A549 (Lung Carcinoma)MTT53 µM[4][5]
SPC-A1 (Lung Adenocarcinoma)MTT>100 µM[4][5]
EC109 (Esophageal Carcinoma)MTT>100 µM[4][5]
MDA-MB-231 (Breast Cancer)MTT>100 µM[4][5]
MCF-7 (Breast Cancer)MTT>100 µM[4][5]
Docetaxel (Standard) A549 (Lung Carcinoma)MTT70.3 µM[4][5]
Benzisoxazole Derivative 7e MDAMB-231 (Breast Cancer)MTT50.36 ± 1.7 µM

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-inflammatory Activity of Benzisoxazole Derivatives

CompoundAssayActivity (% Inhibition)ConcentrationReference
Benzisoxazole Derivative 4a HRBC Membrane StabilizationSignificant (Comparable to standard)100-500 µg/mL[6]
Benzisoxazole Derivative 4e HRBC Membrane StabilizationSignificant (Comparable to standard)100-500 µg/mL[6]
Diclofenac Sodium (Standard) HRBC Membrane StabilizationStandard Reference100-500 µg/mL[6]

HRBC (Human Red Blood Cell) membrane stabilization is an in vitro method to assess anti-inflammatory activity.

Table 3: Antimicrobial Activity of Benzisoxazole Derivatives

CompoundMicroorganismAssayActivity (MIC)Reference
3,6-dihydroxy-benzisoxazole Escherichia coli MDR strainsBroth Microdilution0.31 - 0.63 µg/mL[7]
Benzisoxazole Derivative 4b Staphylococcus aureusCup Plate MethodSignificant[6]
Escherichia coliCup Plate MethodSignificant[6]
Benzisoxazole Derivative 4d Staphylococcus aureusCup Plate MethodSignificant[6]
Escherichia coliCup Plate MethodSignificant[6]
Gentamycin (Standard) Staphylococcus aureus, Escherichia coliCup Plate MethodStandard Reference[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key bioactivity validation assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a standard anticancer drug (e.g., Docetaxel) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay assesses the anti-inflammatory potential of a compound by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

Principle: The stabilization of the HRBC membrane by a compound indicates its ability to protect cell membranes from damage, which is a characteristic of anti-inflammatory agents.

Protocol:

  • Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed cells with isosaline. Resuspend the cells to make a 10% (v/v) suspension in isosaline.

  • Assay Mixture: Prepare the reaction mixture containing 1 mL of the test compound at different concentrations (e.g., 100, 250, 500 µg/mL), 2 mL of phosphate buffer (0.15 M, pH 7.4), 1 mL of hyposaline (0.36%), and 0.5 mL of the HRBC suspension.

  • Incubation and Centrifugation: Incubate the mixture at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis) compared to the control (without the test compound). A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Visualizations

The following diagrams illustrate the workflows and signaling pathways relevant to the bioactivity validation assays.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO (Solubilize Formazan) formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) compound_dilution Serial Dilution of Compound in 96-well Plate inoculation Inoculate Wells with Bacteria compound_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation visual_inspection Visually Inspect for Growth (Turbidity) incubation->visual_inspection determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_inhibition Potential Inhibition by Benzisoxazoles Stimulus e.g., LPS, Pathogen TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Cytokines Cytokines (e.g., TNF-α, IL-6) ProInflammatory_Genes->Cytokines COX2 COX-2 ProInflammatory_Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibition Benzisoxazole Derivatives Inhibition->NFkB Inhibit Inhibition->COX2 Inhibit

Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.

References

A Comparative Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol and Other Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Benzisoxazole Bioactivity

Benzisoxazole and its derivatives are recognized for their diverse biological activities, making them attractive candidates for drug development. These compounds have been investigated for their potential as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1]

  • Anticancer agents: Showing cytotoxicity against several cancer cell lines.

  • Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.

  • Antipsychotic agents: With some derivatives being developed as treatments for schizophrenia.[2]

This broad spectrum of activity highlights the versatility of the benzisoxazole core in interacting with various biological targets.

Comparative Analysis: EPAC1 Inhibition

A key area where benzisoxazole derivatives have shown promise is in the inhibition of Exchange Protein Directly Activated by cAMP (EPAC). EPAC proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2, and they play crucial roles in various cellular processes. The inhibition of EPAC1 is a potential therapeutic strategy for diseases such as cancer, inflammatory disorders, and cardiac conditions.[2][3]

A study on 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues provides valuable quantitative data on the inhibitory activity of benzisoxazole derivatives against EPAC1. While 2-(Benzo[d]isoxazol-3-yl)ethanol was not directly tested, the data for a closely related compound with the core benzo[d]isoxazol moiety offers a point of comparison.

Table 1: Comparative EPAC1 Inhibition by Benzisoxazole Derivatives

Compound IDModificationIC50 (µM) for EPAC1 Inhibition
Reference Compound 1 Isoxazole ring10.8
Compound 30 Benzo[d]isoxazol moiety 13.2
Compound 31 Benzo[d]isoxazol with 3-F on phenyl ring3.6
Compound 32 Benzo[d]isoxazol with 4-F on phenyl ring2.8
Compound 33 Benzo[d]isoxazol with 3,4-di-F on phenyl ring4.2

Data extracted from a study on EPAC antagonists.

As shown in Table 1, the introduction of the benzo[d]isoxazol moiety (Compound 30) resulted in a slight decrease in potency compared to the reference isoxazole compound. However, further substitutions on the phenyl ring of the benzisoxazole derivative (Compounds 31-33) led to a significant increase in inhibitory activity, with IC50 values in the low micromolar range. This suggests that the benzisoxazole scaffold is a viable backbone for the development of potent EPAC1 inhibitors and that the activity can be fine-tuned through chemical modification. The ethanol group in "this compound" would represent a different type of substitution, and its effect on EPAC1 inhibition would require experimental verification.

Experimental Protocols

EPAC1 Inhibition Assay

The inhibitory activity of the benzisoxazole derivatives against EPAC1 was determined using a fluorescence-based guanine nucleotide exchange assay.

Principle: This assay measures the exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) with unlabeled GTP on the Rap1 protein, a process catalyzed by EPAC1. Inhibitors of EPAC1 will slow down this exchange, resulting in a decreased fluorescence signal over time.

Methodology:

  • Reagents: Purified full-length human EPAC1, human Rap1b protein, BODIPY-FL-GDP, GTP, assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).

  • Procedure:

    • Rap1b is pre-loaded with BODIPY-FL-GDP.

    • The test compound (benzisoxazole derivative) is incubated with EPAC1.

    • The Rap1b-BODIPY-FL-GDP complex is added to the EPAC1-compound mixture.

    • The exchange reaction is initiated by the addition of GTP.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of GDP dissociation is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce the initial rate by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

EPAC1 Signaling Pathway

The EPAC1 signaling pathway is a crucial component of the cellular response to cyclic AMP (cAMP). Upon binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), adenylyl cyclase (AC) is activated, leading to an increase in intracellular cAMP levels. cAMP then directly binds to and activates EPAC1. Activated EPAC1 promotes the exchange of GDP for GTP on the small G-protein Rap1, thereby activating it. Active Rap1-GTP can then interact with a variety of downstream effectors to regulate cellular processes such as cell adhesion, proliferation, and differentiation.

EPAC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC EPAC1_inactive EPAC1 (Inactive) cAMP->EPAC1_inactive Binds to EPAC1_active EPAC1 (Active) EPAC1_inactive->EPAC1_active Activation Rap1_GDP Rap1-GDP EPAC1_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response (Adhesion, Proliferation, etc.) Downstream_Effectors->Cellular_Response

Caption: The EPAC1 signaling pathway.

Experimental Workflow for Screening Benzisoxazole Derivatives

The following workflow outlines the general steps for screening a library of benzisoxazole derivatives for their biological activity, using EPAC1 inhibition as an example.

Experimental_Workflow Start Start: Library of Benzisoxazole Derivatives Primary_Screening Primary Screening (e.g., EPAC1 Inhibition Assay) Start->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response Studies & IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screening New Derivatives In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing End End: Preclinical Candidate In_Vivo_Testing->End

Caption: Workflow for screening benzisoxazole derivatives.

Conclusion

The benzisoxazole scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While specific experimental data for this compound is currently lacking, comparative analysis of related derivatives suggests its potential to interact with important biological targets such as EPAC1. The provided data on EPAC1 inhibition by other benzisoxazole analogues demonstrates that this chemical class can be optimized to achieve high potency. Further experimental evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. The detailed experimental protocols and workflow provided in this guide offer a framework for such future investigations.

References

Unveiling the Potency of Benzisoxazole Derivatives: A Comparative Analysis of EPAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of ESI-09, a notable inhibitor featuring a benzisoxazole core, against other known inhibitors of the Exchange protein directly activated by cAMP (EPAC). While the specific compound "2-(Benzo[d]isoxazol-3-yl)ethanol" lacks sufficient public data on its biological activity, the structurally related benzisoxazole derivative, ESI-09, serves as a well-characterized exemplar for this chemical class, demonstrating significant inhibitory action against EPAC proteins.

This document is intended for researchers, scientists, and professionals in drug development, offering a concise comparison of inhibitory activities, detailed experimental methodologies, and a visual representation of the EPAC signaling pathway.

Comparative Inhibitory Activity

The inhibitory potential of ESI-09 and two other prominent non-benzisoxazole EPAC inhibitors, CE3F4 and HJC0197, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. Lower IC50 values denote greater potency.

CompoundTargetIC50 (µM)Compound Class
ESI-09 EPAC13.2[1][2]Benzisoxazole
EPAC21.4[1][2]
(R)-CE3F4 EPAC14.2[3][4]Tetrahydroquinoline
EPAC244[3][4]
HJC0197 EPAC14.05-Cyano-6-oxo-1,6-dihydropyrimidine
EPAC25.9[5][6][7]

Note: (R)-CE3F4 is the more active enantiomer of CE3F4.[3] The racemic mixture of CE3F4 has an IC50 of 23 µM for EPAC1.

The EPAC Signaling Pathway

The Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cellular signaling. Upon binding of the second messenger cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF domain. This, in turn, facilitates the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation. Activated Rap1 then modulates a variety of downstream cellular processes, including cell adhesion, proliferation, and differentiation. EPAC inhibitors block this pathway by preventing the activation of EPAC by cAMP.

EPAC_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP EPAC EPAC cAMP->EPAC Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP->GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Response Cellular Response (Adhesion, Proliferation, etc.) Downstream_Effectors->Cellular_Response Inhibitor EPAC Inhibitor (e.g., ESI-09) Inhibitor->EPAC

References

Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the benzo[d]isoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While a direct comparative study of 2-(Benzo[d]isoxazol-3-yl)ethanol and its close analogues is not extensively available in current literature, this guide provides a comparative overview of the biological activities of various benzo[d]isoxazole derivatives, drawing from available experimental data to highlight the therapeutic potential of this versatile heterocyclic system.

The benzo[d]isoxazole core is a key pharmacophore in a number of biologically active compounds, demonstrating activities that span from anticancer to neuroprotective and antimicrobial. The nature and position of substituents on the benzo[d]isoxazole ring system play a crucial role in determining the specific biological activity and potency of these compounds.

Comparative Biological Activities of Benzo[d]isoxazole Derivatives

Recent studies have highlighted the potential of benzo[d]isoxazole derivatives in oncology, particularly as Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of prostate cancer.[1] Bivalent inhibitors based on the benzo[d]isoxazole scaffold have been designed and synthesized, demonstrating potent inhibition of BET bromodomains (BD1 and BD2).[1]

Table 1: Anticancer Activity of Representative Benzo[d]isoxazole-based BET Inhibitors [1]

Compound IDTargetCell LineIC50 (µM)
Monovalent Inhibitor 7 BETLNCaPData not specified
Bivalent Inhibitor 17b BETLNCaP32-fold more potent than 7

Note: Specific IC50 values were not provided in the abstract, but the relative potency was highlighted.

Beyond their anticancer properties, various isoxazole derivatives, the parent class of heterocycles, have been explored for a multitude of therapeutic applications, including antimicrobial and anti-inflammatory effects. The biological activity is often enhanced by specific substitutions on the phenyl and isoxazole rings.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzo[d]isoxazole derivatives, based on methodologies reported in the literature.

General Synthesis of 3,4,5-Trisubstituted Isoxazoles: [2]

A common method for the synthesis of the isoxazole ring is the [3+2] cycloaddition of nitrile oxides with alkynes or, as described here, with 1,3-dicarbonyl compounds.

  • To a solution of the 1,3-diketone, β-ketoester, or β-ketoamide (0.5 mmol, 1 equivalent) in methanol is added water, phenyl hydroximoyl chloride (1 equivalent), and diisopropylethylamine (DIPEA) (3 equivalents) at room temperature.

  • The total volume of the methanol and water mixture is 15 mL (95% water, 5% methanol).

  • The reaction mixture is stirred for 1–2 hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

In Vitro Antiproliferative Assay (General Protocol):

The antiproliferative activity of synthesized compounds is often evaluated using cell-based assays such as the MTT or SRB assay.

  • Human cancer cell lines (e.g., LNCaP for prostate cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, diagrams generated using Graphviz (DOT language) are provided below.

BET_Inhibition_Pathway BET_Inhibitor Benzo[d]isoxazole Derivative BET_Protein BET Protein (BRD2/3/4) BET_Inhibitor->BET_Protein Inhibits Binding Histones Acetylated Histones Chromatin Chromatin Histones->Chromatin Binds to Transcription Gene Transcription (e.g., c-Myc, Bcl-2) Chromatin->Transcription Regulates Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Promotes Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Leads to

Figure 1. Simplified signaling pathway of BET inhibition by benzo[d]isoxazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction [3+2] Cycloaddition Start->Reaction Purification Purification & Characterization (TLC, NMR, MS) Reaction->Purification Treatment Compound Treatment Purification->Treatment Test Compounds Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Assay Antiproliferative Assay (e.g., MTT) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis

Figure 2. General experimental workflow for the synthesis and biological evaluation of benzo[d]isoxazole analogues.

References

A Comparative Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comparative overview of commercially available 2-(Benzo[d]isoxazol-3-yl)ethanol (CAS No. 57148-90-0) reference standards, along with recommended experimental protocols for their evaluation and use.

Comparison of Commercially Available Standards

This compound is a key intermediate and impurity in the synthesis of certain pharmaceutical compounds. As such, a high-purity reference standard is essential for method development, validation, and routine quality control. Several suppliers offer this compound with varying purity levels. An objective comparison requires a detailed assessment of these standards.

Supplier Product Number Stated Purity Format Storage
ChemShuttle14937290%[1]100mg, 250mg, 1g, 5g[1]-20°C[1]
Pharma InnovationCAS 57148-90-0≥96%[2]InquireInquire
Guidechem57148-90-099%[3]200kg/bag[3]Inquire
AlchimicaNot specifiedNot specified1 x 100 mg[4]Inquire
BOC Sciences57148-90-0InquireInquireInquire
Unnamed Supplier140904155131-1g95%[5]1g[5]Inquire

Note: The availability and specifications from suppliers are subject to change and should be confirmed directly with the vendor.

Experimental Protocols for Standard Qualification

To ensure the suitability of a this compound reference standard for its intended use, a series of analytical procedures should be performed. These experiments will confirm the identity, purity, and potency of the standard.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Methodology:

  • Dissolve 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum and compare the chemical shifts, coupling constants, and integration of the observed protons with the expected structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and identify any impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard solution and analyze the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the reference standard.

Methodology:

  • Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF).

  • Analyze the eluent from the main peak in the chromatogram.

  • The expected mass for the protonated molecule [M+H]⁺ is approximately 164.07.

Logical Workflow for Comparing Reference Standards

When direct comparative data from suppliers is unavailable, a logical workflow can be implemented by the end-user to qualify and compare different lots or sources of this compound reference standards.

A Procure Reference Standard Candidates B Visual and Physical Inspection A->B C Identity Confirmation (e.g., ¹H NMR, FT-IR) B->C D Purity Assessment (e.g., HPLC-UV, GC-MS) C->D E Potency Determination (e.g., qNMR, Mass Balance) D->E F Stability Assessment E->F G Select Primary Reference Standard F->G cluster_0 Simplified VR1/TRPV1 Pain Signaling Pathway A Noxious Stimuli (e.g., Heat, Capsaicin) B VR1/TRPV1 Receptor A->B C Calcium Influx B->C D Depolarization C->D E Action Potential D->E F Pain Signal to Brain E->F

References

Cross-Reactivity Profile of Risperidone and its Metabolites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of potential immunoassay interferences and to underscore the importance of confirmatory testing.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data from studies investigating the cross-reactivity of risperidone and its primary active metabolite, paliperidone, in a fentanyl immunoassay. This data is critical for assessing the potential for these compounds to generate false-positive results in urine drug screening.

CompoundImmunoassayConcentration for Observed Cross-ReactivityPercent Cross-ReactivityReference
Risperidone DRI® Fentanyl Immunoassay≥ 3,500 ng/mL0.05%[1][2]
Paliperidone (9-hydroxyrisperidone) DRI® Fentanyl Immunoassay≥ 12,500 ng/mL0.01%[1][2]

Note: The DRI® fentanyl immunoassay demonstrated 100% diagnostic sensitivity for fentanyl but a specificity of only 86% due to false-positive results, five of which were attributed to the presence of risperidone and 9-hydroxyrisperidone.[1][3]

Experimental Methodologies

The following protocols are based on the methodologies described in the referenced studies for determining cross-reactivity.

Immunoassay Screening
  • Assay: The DRI® fentanyl immunoassay was utilized for initial urine drug screening.[2][3]

  • Procedure: Urine toxicology samples were analyzed using the automated immunoassay. Positive samples were flagged for confirmatory testing.[1][3]

Confirmatory Analysis
  • Method 1: Qualitative Analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

    • Purpose: To identify the presence of fentanyl, its metabolites, analogs, and over 200 common drugs and their metabolites in the positive urine samples.[1][3]

    • Instrumentation: A liquid chromatograph coupled with a high-resolution mass spectrometer.

  • Method 2: Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

    • Purpose: To quantify the concentrations of fentanyl, norfentanyl, acetylfentanyl, risperidone, and 9-hydroxyrisperidone in the urine samples.[2]

    • Instrumentation: An ABSciex QTRAP® 3200 LC-MS-MS system operating in ESI-positive-ion multiple reaction monitoring mode.[1]

    • Limit of Detection: 0.1 ng/mL for all tested analytes.[1]

Cross-Reactivity Spiking Studies
  • Procedure:

    • Standards of risperidone and 9-hydroxyrisperidone were obtained from a certified reference material provider (e.g., Cerilliant).[1]

    • These standards were spiked into drug-free urine at increasing concentrations.[1][2]

    • Each concentration was tested in triplicate using the DRI® fentanyl immunoassay in the same manner as the patient samples to determine the concentration at which a positive result was triggered.[1]

Visualizing the Workflow and Pharmacological Pathway

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_screening Initial Screening cluster_result Result cluster_confirmation Confirmatory Testing cluster_final_result Final Result urine_sample Urine Sample immunoassay DRI® Fentanyl Immunoassay urine_sample->immunoassay positive_screen Presumptive Positive immunoassay->positive_screen Fentanyl Detected negative_screen Negative immunoassay->negative_screen Fentanyl Not Detected lc_hrms LC-HRMS (Qualitative) positive_screen->lc_hrms lc_msms LC-MS/MS (Quantitative) lc_hrms->lc_msms true_positive True Positive (Fentanyl Confirmed) lc_msms->true_positive false_positive False Positive (e.g., Risperidone) lc_msms->false_positive signaling_pathway risperidone Risperidone antagonism_d2 Antagonism risperidone->antagonism_d2 antagonism_ht2a Antagonism risperidone->antagonism_ht2a d2_receptor Dopamine D2 Receptor therapeutic_effect Antipsychotic Effect (Reduction of positive symptoms) d2_receptor->therapeutic_effect side_effects Potential Side Effects (e.g., Extrapyramidal Symptoms) d2_receptor->side_effects ht2a_receptor Serotonin 5-HT2A Receptor ht2a_receptor->therapeutic_effect antagonism_d2->d2_receptor antagonism_ht2a->ht2a_receptor

References

A Comparative Guide to the Enantiomeric Separation of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of potential methods for the enantiomeric separation of 2-(Benzo[d]isoxazol-3-yl)ethanol, a key intermediate in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide robust starting points for method development. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution.

Comparison of Chiral Separation Techniques

The selection of an appropriate enantioseparation technique depends on various factors, including the scale of the separation (analytical vs. preparative), the required purity, and the available instrumentation. The following table summarizes the key performance metrics for chiral HPLC and SFC based on the separation of structurally similar compounds.

TechniqueChiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Separation Factor (α)Reference
HPLC Chiralcel OD-H1-(Benzofuran-2-yl)ethanoln-Hexane:Isopropanol (99:1, v/v)Baseline SeparationNot Reported[1]
SFC Lux® Cellulose-23-Carboxamido-5-aryl isoxazole derivativeCO2 / MethanolUp to 9.78Not Reported
SFC Chiralpak® AD-H3-Carboxamido-5-aryl isoxazole derivativeCO2 / EthanolHigh ResolutionNot Reported

Note: The data presented is for structurally similar compounds and should be considered as a starting point for the method development for this compound.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and may require optimization for the specific target compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the successful separation of 1-(benzofuran-2-yl)ethanol, a close structural analog of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (99:1, v/v). The ratio may need to be optimized to achieve the best balance between resolution and analysis time.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from the separation of 3-carboxamido-5-aryl isoxazole derivatives.

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as Lux® Cellulose-2 or Chiralpak® AD-H are recommended as starting points.

  • Mobile Phase:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: Methanol or ethanol, typically in a gradient or isocratic mode (e.g., 5-40%).

  • Flow Rate: 2.0 - 4.0 mL/min.

  • Back Pressure: 100 - 200 bar.

  • Temperature: 35 - 45 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the racemic compound in the co-solvent.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for the preparative separation of enantiomers. Lipases are commonly used for the kinetic resolution of secondary alcohols.[2][3][4]

  • Enzyme: A commercially available lipase, such as Candida antarctica lipase B (CAL-B), is a good starting point.

  • Acyl Donor: A suitable acyl donor, such as vinyl acetate or isopropenyl acetate.

  • Solvent: A non-polar organic solvent like toluene or hexane.

  • Procedure:

    • Dissolve the racemic this compound and the acyl donor in the chosen solvent.

    • Add the lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to obtain one enantiomer as the unreacted alcohol and the other as the ester, both with high enantiomeric excess.

    • Separate the unreacted alcohol from the ester by standard column chromatography.

    • Hydrolyze the ester to obtain the other enantiomer of the alcohol.

Visualizing the Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for chiral method development and enzymatic resolution.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP1 Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) CSP2 Other CSPs (e.g., Cyclodextrin-based) MP1 Normal Phase (Hexane/Alcohol) MP2 Reversed Phase (ACN/Water) MP3 Polar Organic (MeOH/EtOH) Opt_MP Mobile Phase Composition (Co-solvent ratio, additives) Opt_Temp Temperature Opt_Flow Flow Rate Val_Params Robustness Linearity LOD/LOQ Racemate Racemic This compound Screening Initial Screening Racemate->Screening Screening->CSP1 Screening->CSP2 Screening->MP1 Screening->MP2 Screening->MP3 Optimization Method Optimization Screening->Optimization Optimization->Opt_MP Optimization->Opt_Temp Optimization->Opt_Flow Validation Method Validation Optimization->Validation Validation->Val_Params FinalMethod Final Enantioselective Method Validation->FinalMethod

Caption: Workflow for Chiral HPLC/SFC Method Development.

Enzymatic_Resolution Racemate Racemic this compound (R/S-Alcohol) Reaction Enzymatic Acylation (Lipase, Acyl Donor) Racemate->Reaction Mixture Mixture at ~50% Conversion (S-Alcohol + R-Ester) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Enantiomer (S)-Alcohol (High ee) Separation->S_Enantiomer R_Ester (R)-Ester Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Enantiomer (R)-Alcohol (High ee) Hydrolysis->R_Enantiomer

Caption: General Workflow for Enzymatic Resolution of a Racemic Alcohol.

References

A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 2-(Benzo[d]isoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. The chemical reagents used, particularly novel small molecules like 2-(Benzo[d]isoxazol-3-yl)ethanol, form the foundation of these experiments. Inconsistent purity, the presence of uncharacterized impurities, or variations in physical properties between different batches of the same compound can lead to misleading data, failed experiments, and significant delays in research timelines. This guide provides a framework for assessing the batch-to-batch consistency of this compound, offering a comparison with a potential alternative and detailing essential experimental protocols for in-house verification.

The Importance of Batch Consistency

This compound, with the CAS number 57148-90-0, is a heterocyclic compound.[1][2] The benzo[d]isoxazole core is found in various pharmacologically active molecules, including compounds investigated as antagonists for Exchange proteins directly activated by cAMP (EPAC) and as intermediates in the synthesis of drugs like Zonisamide.[3][4][5][6] Given its potential use in screening campaigns and as a synthetic building block, ensuring that each batch possesses the same identity, purity, and impurity profile is critical for generating reliable and reproducible biological and chemical data.

Comparative Analysis of Hypothetical Batches

To illustrate the potential for variability, the following table summarizes key analytical parameters for three hypothetical batches of this compound.

Parameter Batch A (High Purity) Batch B (Degraded) Batch C (Impure Synthesis) Alternative: 3-(1H-Indol-3-yl)propan-1-ol
Appearance White to off-white solidYellowish, clumpy solidOff-white powderLight tan solid
Purity (HPLC, 254 nm) 99.2%91.5%95.8%98.9%
Identity (¹H NMR) Conforms to structureConforms, with additional peaksConforms, with impurity peaksConforms to structure
Identity (LC-MS, m/z) 164.06 [M+H]⁺164.06 [M+H]⁺, 180.05 [M+O+H]⁺164.06 [M+H]⁺, 148.05 [M-O+H]⁺176.11 [M+H]⁺
Water Content (Karl Fischer) 0.15%1.20%0.25%0.30%
Residual Solvents (GC-HS) <0.1% Ethanol0.5% Dichloromethane0.8% Ethyl Acetate<0.1% Toluene
Hypothetical Bioassay (IC₅₀) 5.2 µM8.9 µM6.5 µM12.1 µM

Analysis:

  • Batch A represents an ideal batch with high purity and minimal contaminants, leading to a consistent biological activity result.

  • Batch B shows evidence of degradation, indicated by its appearance, lower purity, and the presence of an oxidized impurity (m/z 180.05). The higher water content could contribute to this degradation. This batch shows significantly lower potency in the bioassay.

  • Batch C contains a synthesis-related impurity (m/z 148.05), suggesting an incomplete reaction or side reaction. While the purity is higher than Batch B, the impurity still impacts the biological outcome.

  • The Alternative Compound , 3-(1H-indol-3-yl)propan-1-ol, provides a different chemical scaffold that might be used in a similar screening context. While it shows lower activity in this hypothetical assay, its high purity provides confidence in the data obtained.

Experimental Protocols for Quality Assessment

To ensure confidence in experimental results, it is recommended that researchers perform in-house quality control on incoming batches of critical reagents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of small molecules.[7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL.

    • Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

    • Inject 10 µL and record the chromatogram.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks.

NMR and Mass Spectrometry for Identity Confirmation

NMR and MS are powerful tools for confirming the chemical structure of a compound.[7]

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The resulting chemical shifts, integrations, and coupling patterns should be consistent with the expected structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Procedure: Utilize the same LC method as for purity analysis, but with the flow directed into an electrospray ionization (ESI) mass spectrometer.

    • Analysis: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺, which for this compound is approximately m/z 164.06. This confirms the molecular weight.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships, from laboratory workflows to biological mechanisms.

QC_Workflow cluster_0 Incoming Batch Reception cluster_1 In-House Quality Control cluster_2 Decision cluster_3 Disposition start Receive New Batch doc Review Certificate of Analysis start->doc hplc Purity Check (HPLC) doc->hplc nmr_ms Identity Confirmation (NMR/MS) doc->nmr_ms kf Water Content (Karl Fischer) doc->kf decision Meets Specs? hplc->decision nmr_ms->decision kf->decision accept Accept and Log in Inventory decision->accept Yes reject Reject Batch / Contact Vendor decision->reject No

Caption: Quality control workflow for incoming chemical reagents.

Signaling_Pathway receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Produces epac EPAC camp->epac Activates rap1 Rap1 epac->rap1 Activates downstream Downstream Effectors (e.g., Cell Adhesion, Proliferation) rap1->downstream inhibitor This compound (Hypothetical Inhibitor) inhibitor->epac Inhibits

Caption: Hypothetical signaling pathway involving EPAC.

Conclusion and Recommendations

The batch-to-batch consistency of research compounds like this compound is not a given and can be influenced by the synthetic route, purification methods, and storage conditions. As demonstrated, variations in purity and impurity profiles can significantly alter experimental outcomes.

Recommendations for Researchers:

  • Always Request a Certificate of Analysis (CofA): While not exhaustive, the CofA provides initial data on purity and identity from the supplier.

  • Perform In-House Verification: For critical experiments, independently verify the identity and purity of each new batch using techniques like HPLC, LC-MS, and NMR.

  • Establish an Acceptance Criterion: Define a minimum purity level (e.g., >98%) required for your experiments and reject batches that do not meet this standard.

  • Proper Storage: Store the compound under the recommended conditions (e.g., -20°C) to prevent degradation.[1]

  • Document Batch Numbers: Always record the specific batch number used in every experiment to trace any inconsistencies back to the source material.

References

Safety Operating Guide

Proper Disposal of 2-(Benzo[d]isoxazol-3-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-(Benzo[d]isoxazol-3-yl)ethanol as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. All laboratory personnel must be trained on proper waste handling and disposal procedures.[1] This guide provides essential information for the safe handling and disposal of this compound, in line with general laboratory chemical waste management principles.

Summary of Key Safety and Disposal Information

Physical and Chemical Properties Overview

PropertyValueSource
Chemical Formula C9H9NO2ChemShuttle
Molecular Weight 163.176ChemShuttle
Purity 90%ChemShuttle
Storage -20°CChemShuttle

Source: ChemShuttle, 2025[4]

Disposal Protocol

The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.[5] Under no circumstances should hazardous wastes be discharged into the environment.[5] The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Waste Identification and Classification

  • Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by an authorized body.[1]

  • Based on the data for related compounds, this compound should be considered a hazardous waste.

Step 2: Segregation and Storage

  • Segregate Waste: Keep solid and liquid waste separate.[6] Do not mix with other waste streams to avoid dangerous reactions.[7] Specifically, segregate organic solvents, toxic metals, and inorganic chemicals.[6]

  • Use Appropriate Containers: Collect waste in a container that is compatible with its contents.[8] Plastic is often preferred for chemical waste.[9] Ensure containers are leak-proof, tightly sealed, and clearly labeled.[6][7]

  • Labeling: All waste containers must be properly labeled with the contents, accumulation date, and any handling instructions.[7][10] Do not use abbreviations or acronyms.[10]

  • Storage Location: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9] Keep accumulated waste volumes to a minimum and request routine pickups.[5]

Step 3: Disposal Procedure

  • Do Not Dispose Down the Drain: Hazardous wastes must NOT be discharged to the sewer via sink drains.[1]

  • Do Not Evaporate: Never evaporate chemicals as a disposal method, including in fume hoods.[1]

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[9] Contact them to schedule a pickup for your properly labeled and stored waste container.

  • Spill Cleanup: In the event of a spill, treat the spilled chemical and any absorbent materials used for cleanup as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be disposed is_waste Is the material a waste product? start->is_waste treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes segregate Segregate from other waste streams treat_as_hazardous->segregate container Use a compatible, sealed, and labeled container segregate->container storage Store in a designated Satellite Accumulation Area (SAA) container->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Benzo[D]isoxazol-3-YL)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-(Benzo[D]isoxazol-3-YL)ethanol. The following procedural guidance is based on safety data for structurally similar compounds and is intended to ensure safe laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profile of analogous benzisoxazole derivatives is required. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shield.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or appropriate protective clothing to prevent skin exposure.---
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dust or aerosols are generated.[2]EN 149[2]
Hand Protection Wear appropriate protective gloves.---

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Keep away from strong oxidizing agents and incompatible materials.[1]

Disposal Plan:

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not release into the environment or empty into drains.[1] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Experimental Protocols: A Representative Procedure

The following is a representative protocol for the preparation of a stock solution of a benzisoxazole derivative for in vitro biological screening. This procedure should be adapted based on the specific requirements of your experiment.

Objective: To prepare a stock solution of this compound for use in biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-Weighing Preparation: Ensure all necessary PPE is correctly worn. Perform all weighing and solution preparation steps inside a chemical fume hood.

  • Weighing the Compound: Carefully weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at -20°C or as recommended for the specific compound.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use in assays.

Biological Context: Vanilloid Receptor 1 (TRPV1) Signaling

Several benzisoxazole derivatives have been identified as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in the detection and transduction of pain and heat. The binding of a ligand, such as a benzisoxazole derivative, can modulate the activity of this channel, initiating a downstream signaling cascade.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activates Depolarization Membrane Depolarization TRPV1->Depolarization Ligand This compound (Ligand) Ligand->TRPV1 Binds to PKC PKC Ca_Influx->PKC PKA PKA Ca_Influx->PKA Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Depolarization->Downstream PKC->Downstream PKA->Downstream Response Cellular Response (e.g., Nociception, Inflammation) Downstream->Response

Figure 1: A simplified diagram of the TRPV1 signaling pathway.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.